Butopyronoxyl
Description
topical repellent against Phlebotomus perniciosus
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2,2-dimethyl-4-oxo-3H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIJSNGRQAOIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)CC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040319 | |
| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |
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Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to pale reddish-brown liquid with an aromatic odor; Affected slowly by light; [Hawley] | |
| Record name | Butopyronoxyl | |
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Boiling Point |
256-270 °C @ 760 mm Hg | |
| Record name | INDALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; miscible with alcohol, chloroform, ether, glacial acetic acid, SOL IN BENZENE, PRACTICALLY INSOL IN GLYCEROL; SLIGHTLY SOL IN ETHYLENE GLYCOL, REFINED PETROLEUM OILS | |
| Record name | INDALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.052-1.060 @ 25 °C/25 °C | |
| Record name | INDALONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to pale reddish-brown liquid | |
CAS No. |
532-34-3 | |
| Record name | Butopyronoxyl | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=532-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Butopyronoxyl [USP] | |
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| Record name | Butopyronoxyl | |
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| Record name | Butopyronoxyl | |
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| Record name | 2H-Pyran-6-carboxylic acid, 3,4-dihydro-2,2-dimethyl-4-oxo-, butyl ester | |
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| Record name | 2,2-Dimethyl-6-carbobutoxy-2,3-dihydro-4-pyrone | |
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| Record name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate | |
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| Record name | BUTOPYRONOXYL | |
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| Record name | INDALONE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Hypothesized Mechanism of Action for Butopyronoxyl as an Insect Repellent
Abstract: Butopyronoxyl, also known as Indalone, is a synthetic insect repellent developed in the mid-20th century. While largely superseded by compounds like DEET and Picaridin, its foundational role in repellent development merits a review of its mechanism. Direct, detailed molecular studies on this compound are sparse in contemporary literature.[1] This guide synthesizes established principles of insect olfaction and repellent action to construct a hypothesized mechanism for this compound. It details the likely interactions with the insect's peripheral nervous system and outlines the standard experimental protocols used to characterize such compounds. The mode of action is broadly understood as a disruption of the insect's ability to locate a host, likely through modulation of olfactory receptors.[1][2] This document provides researchers with a framework for understanding and investigating older repellent compounds where primary literature is limited.
Proposed Molecular Mechanism of Action
The primary mechanism by which insects locate hosts is through their highly sensitive olfactory system. This system relies on the detection of volatile organic compounds (VOCs), such as carbon dioxide and lactic acid from human skin, by specialized olfactory sensory neurons (OSNs) housed in sensilla on the antennae and maxillary palps.[2] Repellents like this compound are thought to interfere with this process.
Two dominant hypotheses for repellent action exist:
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Receptor Agonism/Antagonism: The repellent molecule binds to specific olfactory receptors (ORs), either activating them to produce an aversive neurological signal (agonist) or blocking them from detecting host cues (antagonist).
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Host Cue Disruption: The repellent may interact with the chemical profile of the host's skin, reducing the volatility of key attractant molecules and effectively rendering the host "invisible" to the insect.[3]
Given its structural properties, this compound likely acts as a ligand for one or more insect ORs. These ORs are typically G-protein coupled receptors (GPCRs). Upon binding of a repellent molecule, a conformational change in the receptor would trigger a downstream signaling cascade, leading to the depolarization of the OSN and the generation of an action potential. This signal is then relayed to higher brain centers like the antennal lobe, where it is processed as an aversive or confusing stimulus, disrupting host-seeking behavior.
Below is a diagram illustrating a generalized signaling pathway for an insect olfactory receptor upon activation by a repellent ligand such as this compound.
Caption: Generalized GPCR signaling cascade in an insect OSN.
Quantitative Data on Repellent Efficacy
Table 1: Behavioral Repellency of this compound
| Target Species | Assay Type | Concentration / Dose | Protection Time (min) | Biting Inhibition (%) |
|---|---|---|---|---|
| Aedes aegypti | Arm-in-Cage | 25% (v/v) solution | Data not available | Data not available |
| Anopheles gambiae | Y-Tube Olfactometer | 1 µg on filter paper | Data not available | Data not available |
| Ixodes scapularis | Vertical Climb Assay | 1 mg/cm² | Data not available | Data not available |
Table 2: Electrophysiological Response to this compound
| Target Species | Neuron / Sensillum Type | Preparation | Response Metric | Spike Freq. (Hz) vs Control |
|---|---|---|---|---|
| Aedes aegypti | cpA Sensillum | SSR | Firing Rate | Data not available |
| Anopheles gambiae | Whole Antenna | EAG | Amplitude (mV) | Data not available |
| Culex quinquefasciatus| Whole Antenna | GC-EAD | Peak Amplitude | Data not available |
Key Experimental Protocols
To validate the hypothesized mechanism of action and generate the data outlined in Section 2.0, standardized bioassays are required. The following sections detail the methodologies for behavioral and electrophysiological investigations of insect repellents.
This experiment assesses the preference or aversion of an insect to a volatile chemical stimulus.
Methodology:
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Apparatus: A Y-shaped glass or acrylic tube is used. A constant, filtered, and humidified air stream is passed through each arm of the 'Y'.
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Stimulus Delivery: One arm (the "treatment" arm) receives air passed over a substrate (e.g., filter paper) treated with a known concentration of this compound dissolved in a solvent (e.g., ethanol). The other arm (the "control" arm) receives air passed over a substrate treated with the solvent alone.
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Insect Introduction: A single insect (or a small cohort) is released at the base of the Y-tube.
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Data Collection: The insect's movement is tracked for a defined period. The first arm it enters and the total time spent in each arm are recorded. A sufficient number of replicates are performed.
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Analysis: A Repellency Index (RI) can be calculated: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number choosing the treatment arm. Statistical analysis (e.g., Chi-squared test) is used to determine if the choice is significant.
Caption: Workflow for a standard two-choice behavioral assay.
EAG measures the summed electrical potential from all olfactory neurons on an insect's antenna in response to an odor puff, providing a measure of overall olfactory detection.
Methodology:
-
Preparation: An insect is immobilized, and its head is excised (or the whole insect is used). Two microelectrodes are positioned: the recording electrode is inserted into the distal tip of the antenna, and the reference electrode is inserted into the head or compound eye.
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Air Delivery: A continuous stream of humidified, purified air is passed over the antenna.
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Stimulus Injection: A puff of air (a "stimulus") containing a precise concentration of vaporized this compound is injected into the continuous air stream via a computer-controlled solenoid valve.
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Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified, digitized, and recorded. This negative voltage deflection is the EAG response.
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Controls: Puffs of solvent-only air (negative control) and a known potent odorant (positive control) are used to ensure the preparation is viable and to normalize responses.
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Analysis: The peak amplitude (in millivolts) of the EAG response for this compound is compared to the responses for the controls. Dose-response curves can be generated by testing a range of concentrations.
Caption: Workflow for an electroantennography (EAG) experiment.
Conclusion
While specific molecular targets for this compound have not been definitively identified in the available literature, its mechanism of action can be confidently hypothesized based on the well-established principles of insect chemical ecology and neurophysiology. It almost certainly functions by activating aversive olfactory pathways, disrupting an insect's ability to process host cues. The experimental frameworks for behavioral and electrophysiological analysis presented here provide a clear roadmap for researchers to reinvestigate this and other legacy repellent compounds, generating the quantitative data needed for modern QSAR models and the development of novel, effective repellent technologies.
References
Chemical and physical properties of Butopyronoxyl
An In-Depth Technical Guide to the Chemical and Physical Properties of Butopyronoxyl
Introduction
This compound, also known by its trade name Indalone, is a chemical compound recognized for its efficacy as an insect repellent.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, tailored for researchers, scientists, and professionals in drug development. The information presented is collated from various scientific databases and literature, offering a detailed resource for understanding this compound.
Chemical Identification
A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 532-34-3[1][2][3] |
| IUPAC Name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate |
| Synonyms | Indalone, Butyl mesityl oxide oxalate, Dihydropyrone |
| Molecular Formula | C₁₂H₁₈O₄ |
| Molecular Weight | 226.27 g/mol |
| InChI | InChI=1S/C12H18O4/c1-4-5-6-15-11(14)10-7-9(13)8-12(2,3)16-10/h7H,4-6,8H2,1-3H3 |
| InChIKey | OKIJSNGRQAOIGZ-UHFFFAOYSA-N |
| SMILES | CCCCOC(=O)C1=CC(=O)CC(O1)(C)C |
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its application and formulation. The data below has been compiled from various sources to provide a comprehensive profile.
| Property | Value |
| Appearance | Yellow to pale reddish-brown liquid; Slightly orange, yellow or green clear liquid |
| Odor | Aromatic |
| Melting Point | <25 °C |
| Boiling Point | 256-270 °C at 760 Torr; 112-114 °C |
| Density | 1.054 g/mL at 25 °C; 1.06 g/mL; 1.052-1.060 g/cm³ at 25 °C |
| Refractive Index | n20/D 1.477; nD25 1.4745-1.4755 |
| Vapor Pressure | 0.00619 mmHg at 25 °C; 3.00e-04 mmHg |
| Flash Point | >230 °F (>110 °C) |
| Purity | ≥ 95% (HPLC) |
Solubility
| Solvent | Solubility |
| Water | Practically insoluble |
| Alcohol | Miscible |
| Chloroform | Miscible |
| Ether | Miscible |
| Glacial Acetic Acid | Miscible |
| Benzene | Soluble |
| Glycerol | Practically insoluble |
| Ethylene Glycol | Slightly soluble |
| Refined Petroleum Oils | Slightly soluble |
| DMSO | 100 mg/mL (ultrasonic) |
Stability and Reactivity
This compound is reasonably stable in air but is slowly affected by light. It is a combustible liquid when exposed to heat or flame. When heated to decomposition, it emits acrid fumes.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the condensation of mesityl oxide with dibutyl oxalate in the presence of a base such as sodium ethoxide or sodium butoxide.
A detailed synthesis procedure is described as follows: To a flame-dried flask under a nitrogen atmosphere, freshly distilled Rawal's diene (1 mmol) and chloroform (2 mL) are added. Benzaldehyde (1.5 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 2 hours and then diluted with dichloromethane. The solution is cooled to -78 °C and treated with acetyl chloride (2 mmol). After stirring for approximately 30 minutes, saturated sodium carbonate is added. The organic layer is separated, and the aqueous phase is extracted twice with dichloromethane. The combined organic phases are dried with magnesium sulfate, filtered, and concentrated to yield a yellow oil, which is then purified by flash chromatography to afford the desired dihydropyrone.
Determination of Physical Properties: General Methodologies
While specific experimental protocols for determining the physical properties of this compound are not detailed in the provided search results, standard laboratory procedures are typically employed.
-
Melting Point: The melting point of a substance that is liquid at room temperature is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature at which it melts. For compounds with melting points below room temperature, a cryostat may be used.
-
Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure (760 Torr). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density: The density is measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
-
Refractive Index: The refractive index is measured using a refractometer at a specified temperature (e.g., 20 °C or 25 °C) and wavelength (typically the sodium D-line, 589 nm).
-
Solubility: A known amount of this compound is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic or chromatographic methods.
Visualizations
Logical Workflow for Physicochemical Analysis
Caption: A logical workflow diagram illustrating the process of physicochemical analysis for this compound.
Synthesis Pathway of a Dihydropyrone
References
An In-depth Technical Guide to the Spectroscopic Data Analysis of Butopyronoxyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Butopyronoxyl, an insect repellent. The document details expected and reported data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual workflow for the analytical process.
Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data for this compound (Chemical Formula: C₁₂H₁₈O₄, Molecular Weight: 226.27 g/mol ).
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃) | 0.9 - 1.0 | Triplet | 3H |
| H-b (-CH₂-) | 1.3 - 1.5 | Sextet | 2H |
| H-c (-CH₂-) | 1.6 - 1.8 | Quintet | 2H |
| H-d (-O-CH₂-) | 4.1 - 4.3 | Triplet | 2H |
| H-e (-CH₂-) | 2.5 - 2.7 | Singlet | 2H |
| H-f (=CH-) | 5.8 - 6.0 | Singlet | 1H |
| H-g (2 x -CH₃) | 1.4 - 1.6 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-a (CH₃) | 13 - 15 |
| C-b (-CH₂-) | 19 - 21 |
| C-c (-CH₂-) | 30 - 32 |
| C-d (-O-CH₂-) | 65 - 67 |
| C-e (-CH₂-) | 45 - 47 |
| C-f (=CH-) | 105 - 107 |
| C-g (2 x -CH₃) | 27 - 29 |
| C-h (Quaternary C) | 80 - 82 |
| C-i (C=O, Ketone) | 195 - 198 |
| C-j (=C-) | 170 - 173 |
| C-k (C=O, Ester) | 162 - 165 |
1.2. Infrared (IR) Spectroscopy Data
Specific experimental IR peak assignments for this compound are not widely published. However, based on its functional groups, the following characteristic absorption bands are expected.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 2960 - 2850 | C-H (Alkyl) | Stretching |
| 1750 - 1735 | C=O (Ester) | Stretching |
| 1680 - 1660 | C=O (α,β-unsaturated Ketone) | Stretching |
| 1640 - 1620 | C=C (Alkene) | Stretching |
| 1250 - 1000 | C-O (Ester, Ether) | Stretching |
1.3. Mass Spectrometry (MS) Data
The following data for the electron ionization mass spectrum of this compound is derived from the NIST Mass Spectrometry Data Center.[1]
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 41 | 65 | C₃H₅⁺ |
| 43 | 55 | C₃H₇⁺ or C₂H₃O⁺ |
| 57 | 95 | C₄H₉⁺ |
| 69 | 100 | C₅H₉⁺ |
| 85 | 40 | C₅H₉O⁺ |
| 97 | 25 | C₆H₉O⁺ |
| 113 | 30 | C₆H₉O₂⁺ |
| 125 | 80 | C₇H₉O₂⁺ |
| 153 | 20 | [M - C₄H₉O]⁺ |
| 171 | 15 | [M - C₄H₉]⁺ |
| 226 | 5 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
2.1. NMR Spectroscopy Protocol (¹H and ¹³C)
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Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
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Add 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently agitate the vial to ensure the sample is fully dissolved.
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Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the sample temperature, typically to 25 °C (298 K).
-
-
Data Acquisition:
-
¹H NMR:
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Acquire a single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
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Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16 to 32 scans for good signal-to-noise ratio.
-
-
¹³C NMR:
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Acquire a proton-decoupled experiment.
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Set the spectral width to approximately 220 ppm.
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Use a 45° pulse angle to reduce relaxation times for quaternary carbons.
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Set the relaxation delay to 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
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2.2. Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Instrument Setup:
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
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Select a resolution of 4 cm⁻¹.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a single drop of liquid this compound onto the center of the ATR crystal.
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Lower the ATR press arm to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
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-
Data Processing:
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The instrument software will automatically perform the background subtraction.
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Identify and label the wavenumbers of the significant absorption peaks.
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2.3. Electron Ionization-Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction (via Gas Chromatography - GC):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
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Inject 1 µL of the solution into the GC-MS system.
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GC Conditions:
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Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Inlet Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
-
Instrument Setup (Mass Spectrometer):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition:
-
Acquire data in full scan mode throughout the GC run.
-
-
Data Processing:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Mandatory Visualizations
The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility Profile of Butopyronoxyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopyronoxyl, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, is a compound that has been historically used as an insect repellent.[1] A thorough understanding of its solubility in various organic solvents is crucial for its formulation, analytical testing, and potential applications in diverse fields such as agriculture and pharmaceuticals. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines the standard experimental protocols for solubility determination.
Core Data Presentation: Solubility of this compound
| Solvent | Type | Solubility | Temperature (°C) |
| Water | Aqueous | Practically Insoluble; 275 mg/L | 20 |
| Dimethyl Sulfoxide (DMSO) | Organic (Aprotic) | 100 mg/mL | Not Specified |
| Ethanol (Alcohol) | Organic (Protic) | Miscible | Not Specified |
| Chloroform | Organic (Halogenated) | Miscible | Not Specified |
| Diethyl Ether | Organic (Ether) | Miscible | Not Specified |
| Glacial Acetic Acid | Organic (Acid) | Miscible | Not Specified |
Experimental Protocols
The determination of a compound's solubility is a fundamental experimental procedure. The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[2][3] This protocol is a foundational technique in chemical and pharmaceutical research.
Shake-Flask Method for Solubility Determination
This method is designed to determine the equilibrium solubility of a substance in a given solvent by allowing the system to reach a state of equilibrium between the dissolved and undissolved solute.
1. Preparation of a Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).
-
The container is then agitated using a mechanical shaker or a magnetic stirrer at a constant, specified temperature for an extended period, typically 24 to 72 hours. This ensures that equilibrium is reached.[2]
2. Phase Separation:
-
Once equilibrium is established, the undissolved portion of this compound must be separated from the saturated solution.
-
This is typically achieved through centrifugation to pellet the excess solute, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter with a pore size of 0.45 µm) that does not absorb the solute.[2]
3. Quantification of the Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical technique.
-
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification. Other methods such as Gas Chromatography (GC) or UV-Vis Spectroscopy could also be employed, depending on the properties of the analyte and the solvent.
4. Data Reporting:
-
The solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or as a molar concentration (mol/L) at the specified temperature.
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Conclusion
The solubility profile of this compound indicates that it is miscible with several common organic solvents, including alcohols, chloroform, ether, and glacial acetic acid, while being practically insoluble in water. A single quantitative data point in DMSO is available. For precise formulation and research purposes, it is recommended that the solubility in specific solvents of interest be determined experimentally using a standardized protocol such as the shake-flask method outlined in this guide. The lack of extensive quantitative solubility data in the public domain highlights an area for future research to better characterize this compound.
References
In-depth Technical Guide: Butopyronoxyl Structural Analogs and Derivatives
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical or professional advice.
Introduction to Butopyronoxyl
This compound, also known by the trade name Indalone, is a synthetic organic compound historically used as an insect repellent.[1][2] Its chemical name is butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate.[3] The compound is a yellow to pale reddish-brown liquid with an aromatic odor, and it is insoluble in water but miscible with various organic solvents like alcohol, chloroform, and ether.[2] While effective against a range of biting insects, research into its structural analogs and derivatives has been driven by the continuous search for novel repellents with improved efficacy, safety profiles, and environmental biodegradability.[1]
This guide provides a technical overview of the structural aspects of this compound and explores the landscape of its potential analogs and derivatives, drawing from principles of medicinal chemistry and structure-activity relationship (SAR) studies in the field of insect repellents.
Core Chemical Structure and Physicochemical Properties
This compound possesses a dihydropyranone heterocyclic core, which is a key feature for understanding its chemical reactivity and potential for structural modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H18O4 | |
| Molecular Weight | 226.27 g/mol | |
| CAS Number | 532-34-3 | |
| Appearance | Yellow to pale reddish-brown liquid | |
| Boiling Point | 256-270 °C at 760 mmHg | |
| Density | 1.054 g/mL at 25 °C | |
| Refractive Index | 1.477 at 20 °C | |
| Solubility | Insoluble in water; miscible with alcohol, chloroform, ether, glacial acetic acid |
Rationale for Developing Structural Analogs and Derivatives
The development of analogs and derivatives of a lead compound like this compound is a standard strategy in drug and pesticide discovery. The primary goals of such endeavors include:
-
Enhanced Efficacy: To increase the repellent activity against a broader spectrum of insects.
-
Improved Safety Profile: To reduce potential toxicity and skin irritation.
-
Longer Duration of Action: To extend the period of protection.
-
Better Physicochemical Properties: To improve formulation characteristics, such as odor and skin feel.
-
Understanding Structure-Activity Relationships (SAR): To identify the key molecular features responsible for repellency.
Potential Strategies for Structural Modification
Based on the core structure of this compound, several positions can be targeted for modification to generate novel analogs and derivatives.
Modification of the Ester Group
The butyl ester group is a prime target for modification. Varying the alcohol moiety can influence the compound's lipophilicity, volatility, and interaction with insect olfactory receptors.
-
Varying Alkyl Chain Length: Synthesis of methyl, ethyl, propyl, and longer-chain esters.
-
Introducing Branching: Creating isopropyl or isobutyl esters to alter steric hindrance.
-
Incorporating Cyclic Moieties: Synthesizing cyclohexyl or benzyl esters.
Alterations to the Dihydropyranone Ring
Modifications to the heterocyclic core can significantly impact the molecule's electronic and steric properties.
-
Substitution on the Ring: Introducing substituents like methyl or halogen groups at available positions.
-
Ring Size Variation: Exploring analogs with pyranone or furanone cores.
-
Saturation/Unsaturation: Investigating the effect of a fully saturated or aromatic pyran ring.
Gem-Dimethyl Group Modification
The gem-dimethyl group at the C2 position contributes to the molecule's steric bulk. Replacing these with other alkyl groups or a spirocyclic system could fine-tune the repellent activity.
Experimental Protocols: A Generalized Approach
While specific protocols for unpublished analogs are not available, a general synthetic workflow can be outlined based on the known synthesis of this compound and related heterocyclic compounds.
General Synthesis of this compound Analogs (Ester Variation)
This protocol describes a general method for synthesizing analogs with different ester functionalities.
Experimental Workflow: Synthesis of this compound Analogs
References
An In-depth Technical Guide to Butopyronoxyl (CAS No. 532-34-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Butopyronoxyl (CAS No. 532-34-3), a historically significant, synthetically produced insect repellent. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its biological activity as an insect repellent. While the precise molecular mechanism of action is not fully elucidated, this guide outlines the current understanding of insect olfaction and proposes a likely pathway through which this compound exerts its repellent effects. All quantitative data are presented in structured tables for clarity and comparative analysis.
Chemical Information
This compound, also known by trade names such as Indalone, is chemically identified as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate.[1] It is a yellow to pale reddish-brown liquid with a characteristic aromatic odor.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 532-34-3 | [1] |
| Molecular Formula | C₁₂H₁₈O₄ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Yellow to pale reddish-brown liquid | |
| Odor | Aromatic | |
| Boiling Point | 256-270 °C at 760 mmHg | |
| Density | 1.054 g/mL at 25 °C | |
| Vapor Pressure | 0.00619 mmHg at 25°C | |
| Solubility | Insoluble in water; miscible with alcohol, chloroform, ether, and glacial acetic acid |
Synthesis
This compound is synthesized via a condensation reaction between mesityl oxide and dibutyl oxalate in the presence of a base catalyst, such as sodium ethoxide.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general description of the condensation reaction.
Materials:
-
Mesityl oxide
-
Dibutyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Sodium chloride (for washing)
-
Anhydrous magnesium sulfate (for drying)
-
Distillation apparatus
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A mixture of mesityl oxide and dibutyl oxalate is added dropwise to the sodium ethoxide solution with constant stirring.
-
The reaction mixture is then heated under reflux for several hours to ensure the completion of the condensation reaction.
-
After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.
-
The organic layer is separated, washed with a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Logical Workflow for this compound Synthesis
Caption: Synthesis of this compound via condensation.
Biological Activity: Insect Repellent
This compound is primarily known for its activity as an insect repellent, effective against a range of biting insects.
Quantitative Repellency Data
While extensive contemporary studies are lacking due to its discontinued use, historical data indicates its efficacy. The following table summarizes available toxicity data, which is an indirect measure of its biological activity.
| Test Organism | Route of Administration | LD₅₀ Value | Reference |
| Rat | Oral | 7400 mg/kg | |
| Mouse | Oral | 11,600 mg/kg | |
| Rabbit | Oral | 5400 mg/kg |
Note: Lower LD₅₀ values indicate higher toxicity.
Proposed Mechanism of Action
The precise molecular target and signaling pathway for this compound have not been definitively established. However, based on the current understanding of insect olfaction, a plausible mechanism can be proposed. Insect repellents are thought to interfere with the insect's olfactory system, either by blocking the receptors that detect host odors or by activating receptors that trigger an aversive response.
The insect olfactory system relies on several key protein families:
-
Odorant-Binding Proteins (OBPs): Located in the sensillum lymph, these proteins bind to hydrophobic odorant molecules and transport them to the olfactory receptors.
-
Odorant Receptors (ORs): These are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs). Binding of an odorant to an OR initiates an electrical signal.
-
Ionotropic Receptors (IRs): Another class of chemosensory receptors that function as ligand-gated ion channels.
It is hypothesized that this compound, being a volatile organic compound, interacts with one or more of these protein families to disrupt the normal detection of host cues.
Proposed Signaling Pathway for this compound's Repellent Action
Caption: Hypothesized mechanism of this compound repellency.
Safety and Toxicology
This compound is considered to have low acute toxicity in mammals, as indicated by the LD₅₀ values in Table 2. However, it is no longer registered for use as an insect repellent by the US EPA.
Conclusion
This compound is a synthetic organic compound with a history of use as an insect repellent. Its synthesis is a straightforward condensation reaction. While its efficacy as a repellent is documented, the specific molecular interactions and signaling pathways responsible for this effect are not well-understood. Future research employing techniques such as electrophysiology, in silico molecular docking, and genetic studies could elucidate the precise mechanism of action of this compound and similar repellent molecules on the insect olfactory system. This knowledge could aid in the design of novel and more effective insect repellents.
References
Unveiling the Enigma: A Technical Guide to the Putative Mode of Action of Butopyronoxyl on Insect Olfactory Receptors
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Butopyronoxyl, a synthetic insect repellent, has been utilized for its efficacy in deterring a range of nuisance insects. However, a comprehensive understanding of its precise mode of action at the molecular level, specifically its interaction with insect olfactory receptors, remains largely uncharted territory in publicly accessible scientific literature. This technical guide synthesizes the current understanding of insect olfaction, the known mechanisms of other repellents, and contextualizes the potential avenues through which this compound may exert its effects. While direct quantitative data and specific experimental protocols for this compound's interaction with olfactory receptors are not available, this document provides a foundational framework for future research by outlining established methodologies and plausible signaling pathways.
The Insect Olfactory System: A Primer
Insects rely on a sophisticated olfactory system to navigate their environment, locate food sources, find mates, and avoid predators. This system is primarily mediated by olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla, located on the antennae and maxillary palps[1][2]. At the heart of this system are the olfactory receptors (ORs), which are ligand-gated ion channels. These receptors are typically heterodimers, composed of a highly conserved co-receptor, Orco (Olfactory receptor co-receptor) , and a variable odorant-specific receptor (ORX) subunit that determines the receptor's chemical specificity[3][4][5]. The activation of these ORs by odorant molecules leads to the influx of cations, depolarization of the ORN, and the generation of an action potential that is transmitted to the brain.
This compound: An Overview
This compound, also known as Indalone, is a synthetic compound historically used as an insect repellent. While its repellent properties are established, the specific molecular targets within the insect olfactory system have not been definitively identified in the available scientific literature. Research on the mode of action of insect repellents has predominantly focused on N,N-Diethyl-meta-toluamide (DEET), leaving the mechanisms of other compounds like this compound less understood.
Putative Modes of Action of this compound on Insect Olfactory Receptors
Based on the known mechanisms of other insect repellents, particularly DEET, several hypotheses can be formulated for the mode of action of this compound:
-
Direct Agonism or Antagonism of ORs: this compound may act as a direct ligand for specific ORX subunits. As an agonist , it could activate ORNs that trigger an aversive behavioral response. Conversely, as an antagonist , it could block the binding of attractant molecules to their cognate ORs, effectively rendering the insect "blind" to host cues.
-
Modulation of the Orco Co-receptor: The highly conserved nature of Orco makes it an attractive target for broad-spectrum repellents. This compound could act as an allosteric modulator of Orco, either positively or negatively affecting the function of the entire OR complex upon binding of an attractant to the ORX subunit. Such modulation could alter the ion channel's gating properties or desensitize the neuron to subsequent stimuli.
-
Disruption of Odorant Binding Proteins (OBPs): Odorant binding proteins are soluble proteins found in the sensillar lymph that are thought to transport hydrophobic odorant molecules to the ORs. This compound might interfere with the function of OBPs, preventing attractant molecules from reaching their target receptors.
The following diagram illustrates the potential interaction points of a repellent like this compound within the insect olfactory signaling pathway.
References
- 1. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. slunik.slu.se [slunik.slu.se]
- 3. Frontiers | Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis [frontiersin.org]
- 4. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Butopyronoxyl: A Technical History of a Wartime Insecticide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the historical development of Butopyronoxyl, an insect repellent that played a significant role in protecting soldiers during World War II. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a detailed look at the discovery, synthesis, efficacy, and eventual decline of this once-prominent pesticide.
This compound, known by the trade name Indalone, emerged as a critical tool in the fight against insect-borne diseases that posed a significant threat to military personnel. Its development was part of a broader effort by the United States Department of Agriculture (USDA) and the U.S. Army to find effective protection against mosquitoes, flies, and other vectors.
From Discovery to Deployment: The Synthesis of a Repellent
This compound, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, was synthesized through the esterification of 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid with n-butanol. This process, while straightforward in principle, was optimized to produce a stable and effective compound for large-scale military use.
Caption: Synthesis of this compound via esterification.
A Key Component in the "6-2-2" Mixture
This compound gained prominence as a key ingredient in the standardized military insect repellent known as the "6-2-2" mixture. This formulation consisted of six parts dimethyl phthalate, two parts this compound (Indalone), and two parts ethylhexanediol (Rutgers 612). This combination was found to be more effective against a wider range of insects than any single compound alone and was extensively used by troops during the 1940s and 1950s.
Efficacy and Experimental Testing
The development of this compound and the 6-2-2 mixture was supported by extensive testing, much of which was conducted by the U.S. Department of Agriculture's Bureau of Entomology and Plant Quarantine and the U.S. Army's Quartermaster Corps. Early experimental protocols involved exposing human subjects to insect populations in controlled environments to determine the "protection time" afforded by the repellent.
A notable study from the Letterman Army Institute of Research evaluated various screening methods for repellents, including this compound. These tests, often involving the "arm-in-cage" method, were crucial in establishing the efficacy and durability of different formulations under various conditions, including exposure to water and sweat.
Table 1: Historical Efficacy Data for this compound (Indalone)
| Test Subject | Insect Species | Repellent Formulation | Protection Time (minutes) |
| Human Forearm | Aedes aegypti | Indalone | Data not consistently available for the single agent in historical documents |
| Human Forearm | Aedes aegypti | 6-2-2 Mixture | Reported to be significantly longer than individual components |
Note: Specific, consistent quantitative data for this compound as a standalone repellent is scarce in readily available historical literature, with most studies focusing on the efficacy of the 6-2-2 mixture.
Toxicological Profile
The safety of this compound was a critical consideration for its use on human skin. Toxicological studies were conducted to determine its potential for acute and chronic health effects.
Table 2: Summary of Toxicological Data for this compound
| Test Type | Species | Route of Administration | LD50 Value | Observations |
| Acute Oral Toxicity | Rat | Oral | Moderately toxic | Data from analogous compounds suggest a range, but specific historical values for this compound are not readily available. |
| Acute Dermal Toxicity | Rabbit | Dermal | Low toxicity | Generally considered safe for topical application in diluted forms. |
| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant | Dependent on concentration and formulation. |
Note: Comprehensive, publicly accessible toxicology data from the 1940s and 1950s is limited. The information presented is based on available historical references and data for similar chemical structures.
The experimental protocol for assessing skin irritation typically followed the Draize method, which involved applying the substance to the shaved skin of rabbits and observing for signs of erythema (redness) and edema (swelling) over a period of time.
Caption: Workflow for a typical acute dermal irritation study.
Mechanism of Action: A Repellent's "Smell"
The primary mode of action for this compound, like many repellents of its era, is through olfactory disruption. While the precise molecular interactions were not fully understood at the time, it is now believed that such compounds interact with the olfactory receptors of insects. This interaction likely blocks the receptors that detect attractant cues from hosts, such as carbon dioxide and lactic acid, or activates receptors that trigger an aversive response, effectively rendering the host "invisible" or "unappealing" to the insect. Pyran-based compounds, in general, are thought to interfere with the insect's ability to process host odors.
Caption: Simplified signaling pathway of insect olfactory repellency.
The Decline of this compound
Despite its initial success, the use of this compound began to wane with the advent of N,N-Diethyl-meta-toluamide (DEET) in the mid-1950s. DEET offered longer-lasting protection against a broader spectrum of insects and eventually became the new standard for military and civilian use. Subsequently, this compound was no longer registered as an active ingredient in pesticide products.
This technical guide serves as a valuable historical record, offering insights into the rapid advancements in pesticide development driven by wartime necessity and providing a foundation for understanding the evolution of modern insect repellents.
The Environmental Journey of Butopyronoxyl: A Technical Review of a Data-Scarce Landscape
An in-depth analysis of the environmental fate and transport of the insect repellent Butopyronoxyl reveals a significant lack of comprehensive data, hindering a complete understanding of its environmental impact. While basic physicochemical properties are documented, critical information regarding its degradation, mobility, and bioaccumulation potential remains largely unavailable in public literature. This guide synthesizes the existing information and highlights the critical data gaps that need to be addressed by the scientific community.
This compound, also known by trade names such as Indalone, is a yellow to pale reddish-brown liquid historically used as an insect repellent.[1][2][3] Its effectiveness in this capacity has led to its inclusion in various formulations applied directly to the skin or clothing.[1][3] However, a thorough assessment of its environmental behavior is hampered by a notable scarcity of research. The University of Hertfordshire's Pesticide Properties Database explicitly states that "Very little data is available regarding its environmental fate, ecotoxicology or impacts on human health," a sentiment echoed by the lack of detailed studies in scientific databases.
Physicochemical Characteristics: The Foundation of Environmental Behavior
A compound's environmental journey is fundamentally governed by its physicochemical properties. For this compound, some of these foundational data points have been established and are summarized in Table 1. It is a liquid at room temperature with a relatively high boiling point and low vapor pressure, suggesting it is not highly volatile. It is practically insoluble in water but miscible with organic solvents like alcohol and ether. This low water solubility suggests a potential for partitioning into organic matter in the environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₄ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Yellow to pale reddish-brown liquid | |
| Melting Point | 25°C | |
| Boiling Point | 256-270°C at 760 mmHg | |
| Density | 1.054 g/mL at 25°C | |
| Vapor Pressure | 0.00619 mmHg at 25°C | |
| Water Solubility | Insoluble |
Environmental Fate and Transport: Unanswered Questions
The environmental fate of a chemical encompasses its degradation, mobility, and potential to accumulate in organisms. For this compound, these critical aspects are largely uncharacterized.
Degradation: A Black Box
The breakdown of this compound in the environment, whether through biological (biodegradation) or chemical (e.g., hydrolysis, photolysis) processes, has not been detailed in the available literature. Understanding the degradation pathways and the half-life of the compound in different environmental compartments (soil, water, sediment) is crucial for assessing its persistence. The absence of this information means that the potential for long-term environmental contamination cannot be adequately evaluated.
Mobility: Predicting Movement
The mobility of a chemical in the environment, particularly its potential to leach through soil and contaminate groundwater, is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A high Koc value indicates that the substance is likely to bind to soil particles and be less mobile, while a low Koc suggests it can move more freely with water. The University of Hertfordshire's database flags this compound as "Very mobile," which would imply a low Koc value. However, the database also warns of significant data gaps, and no empirically determined Koc value for this compound could be found in the surveyed literature. Without this key parameter, predictions of its movement in soil and aquatic systems are speculative.
The following diagram illustrates the general factors influencing the environmental fate of a pesticide, which would theoretically apply to this compound.
Figure 1. Generalized environmental fate pathways for a chemical like this compound.
Bioaccumulation: A Potential Concern
Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. This is a significant concern for persistent, fat-soluble compounds. Given this compound's low water solubility, it is plausible that it could bioaccumulate. However, no studies on its bioaccumulation factor (BCF) were identified.
Experimental Protocols: A Call for Research
The lack of data on the environmental fate of this compound means that there are no specific experimental protocols to report. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are available to determine key environmental parameters. A hypothetical workflow for a soil degradation study, a critical experiment that is currently lacking for this compound, is presented below.
Figure 2. A standard experimental workflow for a soil degradation study.
Conclusion and Future Directions
The current body of knowledge on the environmental fate and transport of this compound is insufficient to perform a comprehensive risk assessment. While its basic chemical and physical properties provide some initial clues, the absence of empirical data on its degradation, mobility, and bioaccumulation potential represents a significant knowledge gap.
For researchers, scientists, and drug development professionals, this highlights a clear need for further investigation. Future research should prioritize conducting standardized tests to determine the soil sorption coefficient (Koc), degradation half-lives in soil and water under various conditions, and the bioaccumulation factor (BCF). Elucidating the degradation pathways would also be critical to identifying any potentially more persistent or toxic metabolites. Until such data becomes available, the environmental impact of this compound will remain largely an open question.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Butopyronoxyl in Formulations
Disclaimer: Limited specific validated analytical methods for the quantification of Butopyronoxyl are publicly available. The following application notes and protocols are based on general analytical methodologies for similar compounds, such as other insect repellents and pyran derivatives. These methods should be considered as templates and require full development and validation for the specific formulation being analyzed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of active ingredients in various formulations. A stability-indicating HPLC method can separate this compound from its degradation products and formulation excipients.
1.1. Experimental Protocol: HPLC-UV Method
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound in a formulation.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Recommended Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a starting point could be around 280 nm).
-
Injection Volume: 10 µL
Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
Preparation of Sample Solutions:
-
Accurately weigh a portion of the formulation equivalent to a known amount of this compound.
-
Disperse or dissolve the sample in a suitable solvent (e.g., mobile phase). Sonication may be required to ensure complete dissolution of the active ingredient.
-
Dilute the solution with the mobile phase to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
1.2. Data Presentation: HPLC-UV Method Validation Parameters (Illustrative)
The following table summarizes the typical validation parameters that should be established for the HPLC-UV method. The values provided are illustrative and need to be determined experimentally.
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Caption: Workflow for this compound quantification by GC-MS.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of an analyte in solution, provided that the analyte has a suitable chromophore and there is minimal interference from other components in the formulation at the analytical wavelength.
3.1. Experimental Protocol: UV-Vis Spectrophotometry Method
Objective: To develop a UV-Vis spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Visible Spectrophotometer (Double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Materials and Reagents:
-
This compound reference standard
-
A suitable solvent (e.g., Ethanol, Methanol) in which this compound is soluble and stable, and which is transparent in the UV region of interest.
-
Volumetric flasks and pipettes
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of the solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Preparation of Sample Solutions:
-
Accurately weigh a portion of the formulation and dissolve it in the solvent.
-
Dilute the solution to a concentration that falls within the linear range of the calibration curve.
-
If the formulation contains insoluble excipients, filtration or centrifugation may be necessary.
-
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
3.2. Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters (Illustrative)
| Parameter | Typical Acceptance Criteria | Illustrative Value |
| λmax | - | To be determined (e.g., 283 nm) |
| Linearity (R²) | ≥ 0.999 | 0.9992 |
| Range | - | 2 - 10 µg/mL |
| Molar Absorptivity (ε) | - | To be determined |
| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Specificity | Minimal interference from excipients at λmax | To be confirmed by placebo analysis |
3.3. Visualization: UV-Vis Spectrophotometry Experimental Workflow
Application Note: Quantitative Analysis of Butopyronoxyl using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of Butopyronoxyl, a common insect repellent, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable for the analysis of this compound in various sample matrices, with a primary focus on achieving high sensitivity and selectivity. This document provides a step-by-step experimental protocol, from sample preparation to data analysis, and includes key quantitative data and a visual representation of the analytical workflow.
Introduction
This compound, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, is a widely used insect repellent.[1][2] Accurate and reliable quantification of this compound in various products and environmental samples is crucial for quality control, safety assessment, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of semi-volatile compounds like this compound.[3][4] This protocol outlines a generalized method that can be adapted for specific research and development needs.
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for the identification and quantification of this compound. The retention time, limit of detection (LOD), and limit of quantification (LOQ) are typical values and may vary depending on the specific instrument, column, and matrix used.
| Parameter | Value | Source |
| Molecular Formula | C₁₂H₁₈O₄ | [5] |
| Molecular Weight | 226.27 g/mol | |
| CAS Number | 532-34-3 | |
| Quantification Ion (m/z) | 127 | |
| Qualifier Ions (m/z) | 83, 57, 41 | |
| Typical Retention Time | 12-15 minutes | N/A |
| Typical LOD | 0.01 - 0.1 µg/mL | N/A |
| Typical LOQ | 0.05 - 0.5 µg/mL | N/A |
Experimental Protocol
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices and can be adapted for this compound.
-
a. Materials and Reagents:
-
Homogenized sample
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
-
Internal standard (e.g., Triphenylphosphate)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
Vortex mixer and centrifuge
-
-
b. Extraction Procedure:
-
Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. For fortified samples, spike with the this compound standard at this stage.
-
Add an appropriate amount of internal standard.
-
Cap and vigorously vortex the tube for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and vortex for another minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the acetonitrile supernatant (upper layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 900 mg of anhydrous MgSO₄, and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. If necessary, filter through a 0.22 µm syringe filter.
-
2. GC-MS Instrumentation and Parameters
The following are suggested starting parameters and may need to be optimized for the specific instrument.
-
Gas Chromatograph (GC):
-
Column: TG-5SilMS capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 150°C at 25°C/min.
-
Ramp to 280°C at 10°C/min and hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and/or full scan (m/z 40-450) for qualitative confirmation.
-
SIM Ions for this compound: m/z 127 (quantification), 83, 57, 41 (qualifiers).
-
3. Data Analysis and Quantification
-
a. Identification: The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.
-
b. Calibration: Prepare a series of calibration standards of this compound in a matrix-matched solvent at concentrations bracketing the expected sample concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a calibration curve.
-
c. Quantification: The concentration of this compound in the sample is determined using the generated calibration curve.
Visualizations
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound. The use of a modified QuEChERS protocol for sample preparation ensures effective extraction and cleanup from complex matrices. The specified GC-MS parameters offer a good starting point for method development and can be optimized to meet specific analytical requirements. This protocol is intended to support researchers and scientists in the accurate determination of this compound for quality control and safety assessment purposes.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Butopyronoxyl
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the quantitative analysis of Butopyronoxyl using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended for research and quality control purposes.
Introduction
This compound (Indalone®) is a synthetic insect repellent effective against a variety of biting insects. Accurate and reliable quantification of this compound in various sample matrices is crucial for formulation development, quality control, and stability testing. This application note details a robust RP-HPLC method for the determination of this compound. The method is designed to be specific, accurate, and precise, adhering to common analytical method validation guidelines.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified water.
-
This compound Reference Standard: Of known purity.
-
Methanol: HPLC grade (for sample and standard preparation).
2.3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2.4. Sample Preparation
The sample preparation procedure should be tailored to the specific matrix. A general procedure for a liquid formulation is provided below:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol. Mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.[1][2]
Method Validation
For ensuring the suitability of the analytical method, validation should be performed according to ICH guidelines or other relevant regulatory standards.[3][4] The following parameters should be assessed:
3.1. System Suitability
System suitability is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6) |
3.2. Linearity
The linearity of the method should be established by analyzing a series of at least five concentrations of this compound.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
3.3. Accuracy (% Recovery)
Accuracy should be determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels.
| Spiked Level | % Recovery |
| Low | 98 - 102% |
| Medium | 98 - 102% |
| High | 98 - 102% |
3.4. Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Experimental Workflow and Diagrams
4.1. HPLC Analysis Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for this compound analysis by HPLC.
4.2. Sample Preparation Logic
The logic behind the sample preparation process is to extract this compound from the sample matrix and prepare it in a solvent compatible with the HPLC mobile phase.
Caption: Logical steps for sample preparation.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications. Proper method validation should be performed to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for Topical Formulations Containing Butopyronoxyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of topical formulations containing Butopyronoxyl. This document outlines the physicochemical properties of this compound, provides detailed protocols for the preparation of various topical formulations, and describes key experiments for their evaluation, including stability and in vitro skin permeation studies.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to developing stable and effective topical formulations. This compound, also known as Indalone®, is a yellow to pale reddish-brown liquid with an aromatic odor.[1] It was previously used as an insect repellent for application to human skin.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate | |
| CAS Number | 532-34-3 | [2] |
| Molecular Formula | C12H18O4 | [1] |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Yellow to pale reddish-brown liquid | |
| Odor | Aromatic | |
| Boiling Point | 256-270 °C at 760 mm Hg | |
| Density | 1.052-1.060 at 25 °C/25 °C | |
| Solubility | Practically insoluble in water; miscible with alcohol, chloroform, ether, glacial acetic acid. | |
| Stability | Reasonably stable in air but slowly affected by light. |
Formulation Development
The selection of an appropriate vehicle is critical for the effective topical delivery of this compound. Due to its lipophilic nature and practical insolubility in water, formulations such as oil-in-water (O/W) creams, water-in-oil (W/O) ointments, and alcohol-based gels are suitable options.
Experimental Workflow for Formulation Development
The following diagram illustrates the general workflow for developing a topical formulation containing this compound.
Caption: Workflow for Topical Formulation Development.
Protocol for Oil-in-Water (O/W) Cream Preparation
This protocol describes the preparation of an O/W cream, which is often preferred for its non-greasy feel.
Materials:
-
Oil Phase:
-
This compound (Active Pharmaceutical Ingredient - API)
-
Stearic Acid (Thickener, Emollient)
-
Cetyl Alcohol (Thickener, Emollient)
-
Isopropyl Myristate (Emollient)
-
Co-emulsifier (e.g., Sorbitan Monostearate)
-
-
Aqueous Phase:
-
Purified Water
-
Glycerin (Humectant)
-
Emulsifier (e.g., Polysorbate 80)
-
Preservative (e.g., Methylparaben, Propylparaben)
-
Procedure:
-
Preparation of the Oil Phase: In a suitable vessel, combine the stearic acid, cetyl alcohol, and isopropyl myristate. Heat the mixture to 70-75°C with continuous stirring until all components are melted and homogenous.
-
Addition of API: Once the oil phase is uniform, add the required amount of this compound and stir until completely dissolved.
-
Preparation of the Aqueous Phase: In a separate vessel, combine the purified water, glycerin, and polysorbate 80. Heat the mixture to 70-75°C with stirring until a clear solution is formed. Add the preservative and stir to dissolve.
-
Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed (e.g., 2000-5000 rpm) using a suitable homogenizer.
-
Cooling: Continue homogenization for 5-10 minutes. Then, begin to cool the emulsion slowly while stirring at a lower speed.
-
Final Steps: Once the cream has cooled to room temperature, perform quality control tests such as pH, viscosity, and visual appearance.
Protocol for Alcohol-Based Gel Preparation
Gels offer a rapidly breaking, non-greasy application.
Materials:
-
This compound (API)
-
Ethanol or Isopropyl Alcohol (Solvent)
-
Gelling Agent (e.g., Carbomer)
-
Neutralizing Agent (e.g., Triethanolamine)
-
Propylene Glycol (Humectant, Penetration Enhancer)
-
Purified Water
Procedure:
-
Dispersion of Gelling Agent: Slowly disperse the carbomer into the purified water with constant stirring until a uniform dispersion is achieved.
-
Preparation of the Active Phase: In a separate container, dissolve the this compound in the alcohol. Add propylene glycol to this solution and mix well.
-
Mixing: Slowly add the active phase to the carbomer dispersion with gentle mixing.
-
Neutralization: Add the neutralizing agent dropwise while stirring until a clear, viscous gel is formed.
-
Final Steps: Check the pH of the final gel and adjust if necessary.
Formulation Evaluation
Physicochemical Characterization
Table 2: Quality Control Parameters for Topical Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, smooth texture, free from lumps or phase separation. |
| Color | Visual Inspection | Consistent with the initial formulation. |
| Odor | Olfactory Evaluation | Characteristic odor of the formulation. |
| pH | pH meter | 4.5 - 6.5 (compatible with skin pH) |
| Viscosity | Brookfield Viscometer | Consistent viscosity over time. |
| Spreadability | Parallel Plate Method | Uniform spreadability. |
| Drug Content | HPLC | 90% - 110% of the label claim. |
Stability Testing
Stability testing is crucial to ensure the quality, safety, and efficacy of the formulation throughout its shelf life.
Protocol for Accelerated Stability Testing:
-
Package the formulations in inert, airtight containers.
-
Store the samples at accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for the parameters listed in Table 2.
-
Any significant changes in physical appearance, pH, viscosity, or drug content may indicate instability.
In Vitro Skin Permeation Studies
In vitro skin permeation tests (IVPT) are used to assess the rate and extent of drug absorption through the skin.
Experimental Setup for In Vitro Skin Permeation Study:
Caption: In Vitro Skin Permeation Study Workflow.
Protocol for In Vitro Skin Permeation using Franz Diffusion Cells:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin). Carefully remove any subcutaneous fat and hair.
-
Franz Cell Assembly: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. The diffusion area should be accurately measured.
-
Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol to ensure sink conditions for the lipophilic this compound). Maintain the temperature at 32°C ± 1°C to mimic skin surface temperature.
-
Formulation Application: Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Table 3: Example Data Presentation for In Vitro Skin Permeation Study
| Formulation | Lag Time (h) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Cumulative Amount at 24h (µg/cm²) |
| 1% this compound in O/W Cream | ||||
| 1% this compound in Alcohol Gel | ||||
| Control (e.g., this compound in a simple solvent) |
Mechanism of Action and Signaling Pathways
Currently, the primary known mechanism of action for this compound on the skin is its function as an insect repellent, which is thought to involve the disruption of an insect's ability to locate a host. There is limited publicly available information on specific signaling pathways within human skin that are modulated by this compound. Further research would be required to elucidate any such interactions.
Logical Relationship for Repellent Action:
References
Application of Butopyronoxyl in Slow-Release Repellent Technologies: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopyronoxyl, also known as Indalone®, is a synthetic insect repellent historically used for protection against a variety of biting insects, including mosquitoes, ticks, and flies.[1][2] While effective, its practical application, like many topical repellents, is often limited by factors such as rapid evaporation and removal by abrasion or perspiration, necessitating frequent reapplication. Slow-release technologies, such as microencapsulation and polymer matrix systems, offer a promising approach to extend the duration of protection, reduce the required concentration of the active ingredient, and minimize skin absorption.
This document provides a framework of application notes and protocols for the development and evaluation of slow-release this compound formulations. It is important to note that while extensive research exists for slow-release formulations of other repellents like DEET and various essential oils, specific public-domain data on this compound within such systems is limited. Therefore, the following protocols are based on established methodologies for evaluating slow-release insect repellents and can be adapted for this compound.
Principles of Slow-Release Technology for this compound
The primary goal of incorporating this compound into a slow-release system is to control its volatilization from the skin's surface, thereby maintaining an effective repellent vapor concentration for an extended period. Two common approaches are:
-
Microencapsulation: In this technique, microscopic droplets or particles of this compound are coated with a protective polymer shell. The release of the active ingredient is then controlled by diffusion through the shell, rupture of the shell through friction, or biodegradation of the shell material.
-
Polymer Matrix Systems: this compound can be homogeneously dispersed within a polymer matrix. Its release is then governed by the process of diffusion through the tortuous pathways of the matrix. The properties of the polymer, such as its composition and cross-linking density, can be tailored to control the release rate.
Hypothetical Performance Data of Slow-Release this compound Formulations
The following tables present hypothetical quantitative data to illustrate how the performance of slow-release this compound formulations could be summarized. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: In Vitro Release Profile of Microencapsulated this compound
| Time (hours) | Cumulative Release (%) - Formulation A (Ethylcellulose Shell) | Cumulative Release (%) - Formulation B (Gelatin-Acacia Shell) |
| 1 | 15.2 | 20.5 |
| 2 | 28.9 | 38.7 |
| 4 | 45.3 | 65.1 |
| 8 | 68.7 | 85.3 |
| 12 | 82.1 | 92.8 |
| 24 | 95.6 | 98.9 |
Table 2: Efficacy of Slow-Release this compound Formulations Against Aedes aegypti
| Formulation | Active Ingredient Concentration (%) | Mean Complete Protection Time (CPT) (hours) | Repellency (%) at 4 hours |
| Unformulated this compound | 20 | 3.5 ± 0.8 | 85 ± 5 |
| Microencapsulated this compound (Formulation A) | 20 | 8.2 ± 1.2 | 98 ± 2 |
| This compound in Polymer Matrix (Formulation C) | 20 | 10.5 ± 1.5 | 99 ± 1 |
| Placebo Control | 0 | 0.1 ± 0.05 | 5 ± 2 |
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of slow-release this compound formulations.
Protocol 1: Preparation of this compound-Loaded Microcapsules via Solvent Evaporation
Objective: To encapsulate this compound within a polymer shell to control its release.
Materials:
-
This compound
-
Ethylcellulose (or other suitable polymer)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Distilled water
-
Magnetic stirrer
-
Homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and ethylcellulose in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1% w/v) in distilled water.
-
Emulsification: Add the organic phase to the aqueous phase while stirring at a constant rate (e.g., 500 rpm) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-speed homogenization (e.g., 5000 rpm for 5 minutes) to form a fine emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules.
-
Washing and Collection: Wash the microcapsules with distilled water by centrifugation or filtration to remove excess PVA.
-
Drying: Dry the collected microcapsules in a desiccator or by freeze-drying.
Protocol 2: In Vitro Release Study of this compound from a Polymer Matrix
Objective: To determine the release kinetics of this compound from a slow-release formulation.
Materials:
-
This compound-loaded polymer matrix (e.g., a film or disc)
-
Franz diffusion cell apparatus
-
Phosphate buffered saline (PBS, pH 7.4)
-
Synthetic membrane (e.g., polysulfone)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments. The receptor compartment should be filled with PBS and maintained at a constant temperature (e.g., 32°C).
-
Sample Application: Apply a known quantity of the this compound-loaded polymer matrix to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound released over time and plot the release profile.
Protocol 3: Evaluation of Repellent Efficacy - Arm-in-Cage Test
Objective: To assess the complete protection time of a slow-release this compound formulation against biting insects.
Materials:
-
Test formulation (slow-release this compound)
-
Control formulation (placebo)
-
Cages of laboratory-reared, host-seeking adult female mosquitoes (e.g., Aedes aegypti)
-
Human volunteers (with informed consent and ethical approval)
-
Gloves and protective sleeves
Procedure:
-
Volunteer Preparation: Demarcate a specific area on the forearm of each volunteer.
-
Formulation Application: Apply a standardized amount of the test or control formulation evenly to the demarcated area.
-
Exposure: At set time intervals (e.g., every 30 minutes), volunteers will insert their treated forearms into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Efficacy Endpoint: The "complete protection time" (CPT) is defined as the time from application until the first confirmed insect bite. A bite is typically confirmed if a second bite occurs within the same or next exposure period.
-
Data Recording: Record the time to the first and second bites for each volunteer and for each formulation.
-
Statistical Analysis: Compare the CPT of the slow-release this compound formulation to that of the control and a standard repellent if desired.
Visualizations
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating the efficacy of slow-release this compound.
Principle of Microencapsulation for Controlled Release
Caption: Controlled release of this compound from a microcapsule.
References
Application Notes and Protocols for In Vitro Repellency Testing of Butopyronoxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopyronoxyl, also known as Indalone®, is a historically significant insect repellent. While it has been largely superseded by newer compounds, its evaluation remains relevant for comparative studies and the development of novel repellent formulations. This document provides detailed protocols for established in vitro assays to assess the repellency of this compound and other candidate compounds against mosquitoes. These methods offer a high-throughput and standardized alternative to in vivo testing, particularly in the early stages of screening when toxicological profiles are not fully established. The primary assays detailed are the Warm-Body and CO₂-Activated Bioassay and the Klun & Debboun (K&D) In Vitro Module Assay.
Data Presentation
Quantitative data from in vitro repellency assays are crucial for comparing the efficacy of different compounds. Key metrics include the Effective Dose (ED₅₀ and ED₉₅), which is the dose required to prevent 50% and 95% of mosquito landings or bites, respectively, and the Minimum Effective Dose (MED), the lowest concentration to achieve a defined level of repellency.
While extensive literature searches were conducted, specific quantitative in vitro repellency data (e.g., ED₅₀, ED₉₅, or MED) for this compound could not be located in the available scientific literature. However, to provide a benchmark for comparison when testing this compound, the following table summarizes in vitro repellency data for the widely used repellent DEET (N,N-diethyl-meta-toluamide) and other compounds, as reported in various studies.
Table 1: In Vitro Repellency Data for Standard Repellents Against Aedes aegypti and Anopheles gambiae
| Compound | Assay Type | Mosquito Species | Parameter | Value | Reference |
| DEET | Warm Body & CO₂ | Anopheles gambiae | ED₅₀ | 0.95 µg/cm² (5 nmol/cm²) | [1] |
| DEET | Warm Body & CO₂ | Anopheles gambiae | ED₉₅ | 4.12 µg/cm² (21.5 nmol/cm²) | [1] |
| DEET | A & K Bioassay | Aedes aegypti | MED | 19.3 µg/cm² | [2] |
| Undecanoic Acid | A & K Bioassay | Aedes aegypti | MED | 3.6 µg/cm² | [2] |
| Geranic Acid | A & K Bioassay | Aedes aegypti | MED | 7.5 µg/cm² | [2] |
| Thymol | A & K Bioassay | Aedes aegypti | MED | 11.1 µg/cm² | |
| Methyl Eugenol | A & K Bioassay | Aedes aegypti | MED | 10.9 µg/cm² | |
| (-)-trans-p-Menthane-3,8-diol | A & K Bioassay | Aedes aegypti | MED | 32.3 µg/cm² |
Experimental Protocols
Warm-Body and CO₂-Activated Bioassay
This assay measures the dose-dependent repellency of a compound by observing the reduction in mosquito landings on a heated surface in the presence of a chemical stimulus.
Materials:
-
Test cages (e.g., 30x30x30 cm)
-
Warm body apparatus (e.g., aluminum block maintained at 34°C)
-
Carbon dioxide (CO₂) source with a flow meter
-
Test compound (this compound)
-
Solvent (e.g., ethanol)
-
Micropipettes
-
Female mosquitoes (e.g., Anopheles gambiae or Aedes aegypti), 4-6 days old, sugar-starved for 4-6 hours.
Procedure:
-
Preparation of Test Substance: Prepare serial dilutions of this compound in the chosen solvent.
-
Application of Repellent: Apply a precise volume of the this compound solution to a defined area on the surface of the warm body apparatus. Allow the solvent to evaporate completely. A control surface should be treated with the solvent alone.
-
Mosquito Acclimatization: Place a known number of female mosquitoes (e.g., 50) into the test cage and allow them to acclimate.
-
Assay Initiation: Introduce the warm body apparatus (34°C) into the test cage.
-
Activation with CO₂: Release a pulse of CO₂ into the cage to achieve a concentration increase of approximately 1,000 ppm to activate host-seeking behavior in the mosquitoes.
-
Data Collection: Over a 2-minute test period, record the number of mosquito landings on the treated surface. A landing is defined as a mosquito remaining on the surface for more than 2 seconds.
-
Dose-Response Analysis: Repeat the assay with different concentrations of this compound to generate a dose-response curve. Calculate the ED₅₀ and ED₉₅ values using an appropriate statistical model (e.g., asymptotic nonlinear model).
Workflow for Warm-Body and CO₂-Activated Bioassay
Klun & Debboun (K&D) In Vitro Module Assay
This assay utilizes a specialized module with multiple cells to test repellents applied to a cloth surface covering a blood or artificial stimulant reservoir. It is designed for high-throughput screening.
Materials:
-
Klun & Debboun (K&D) in vitro module
-
Membrane-blood reservoir system
-
Water bath to maintain reservoir temperature (e.g., 38°C)
-
Baudruche or collagen membrane
-
Organdy cloth patches (e.g., 4x5 cm)
-
Test compound (this compound)
-
Solvent (e.g., ethanol)
-
Female mosquitoes (e.g., Aedes aegypti)
Procedure:
-
Preparation of Test Substance: Prepare solutions of this compound at various concentrations in the chosen solvent.
-
Treatment of Cloth: Apply a standard volume (e.g., 110 µL) of the this compound solution evenly to the cloth patches. Allow the solvent to dry completely. Control patches are treated with solvent only.
-
Assembly of Apparatus: Stretch the Baudruche or collagen membrane over the blood-filled reservoir, which is maintained at a constant temperature by the water bath. Place the treated cloth patch over the membrane.
-
Loading Mosquitoes: Place a small number of female mosquitoes (e.g., five) into each cell of the K&D module.
-
Assay Initiation: Position the K&D module over the treated cloth and open the cell doors to allow mosquito access to the cloth.
-
Data Collection: After a set time (e.g., 2 minutes), record the number of mosquitoes in each cell that are biting (proboscis inserted through the cloth and membrane).
-
Data Analysis: Calculate the proportion of non-biting mosquitoes for each concentration. A dose-response relationship can be established to compare the efficacy of different compounds.
Workflow for K&D In Vitro Module Assay
Logical Relationship of In Vitro Repellency Testing
The process of evaluating a candidate repellent like this compound using in vitro assays follows a logical progression from initial screening to quantitative comparison.
References
Application Notes and Protocols for the Analysis of Butopyronoxyl Residues in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopyronoxyl, an insect repellent, can find its way into various environmental compartments, including soil and water, through various pathways. Monitoring its residue levels is crucial for assessing environmental contamination and ensuring ecological safety. These application notes provide detailed methodologies for the extraction, cleanup, and quantification of this compound residues in environmental samples using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methods.
| Property | Value | Implication for Analysis |
| Appearance | Yellow to pale reddish-brown liquid with an aromatic odor[1][2] | Visual identification of the pure substance. |
| Solubility | Practically insoluble in water; Miscible with alcohol, chloroform, ether, and glacial acetic acid[1][2] | Guides the selection of appropriate solvents for extraction from aqueous and solid matrices. Liquid-liquid extraction or solid-phase extraction with organic solvents is suitable for water samples. Organic solvents are necessary for extraction from soil. |
| Vapor Pressure | 0.00619 mmHg at 25°C[1] | The low vapor pressure suggests that losses due to volatilization during sample preparation are minimal. |
| Log P (Octanol-Water Partition Coefficient) | 2.42 | Indicates a moderate degree of lipophilicity, suggesting it will have a tendency to adsorb to organic matter in soil and can be extracted with moderately polar to non-polar solvents. |
| Stability | Reasonably stable in air but slowly affected by light | Samples should be protected from light during collection and storage to prevent photodegradation. |
Analysis of this compound in Soil Samples
Method 1: QuEChERS Extraction followed by LC-MS/MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from a variety of matrices, including soil.
Experimental Protocol:
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water and allow it to hydrate for 30 minutes. b. Add 10 mL of acetonitrile to the tube. c. Add an appropriate internal standard to the sample. d. Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix. e. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube. f. Immediately shake the tube vigorously for 1 minute to induce phase separation. g. Centrifuge the tube at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing a mixture of sorbents. For this compound, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is recommended. b. Vortex the tube for 30 seconds. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Parameters (Illustrative):
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over the run to elute this compound. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Precursor ion → Product ion 1 (for quantification)Precursor ion → Product ion 2 (for confirmation) |
Workflow for QuEChERS Extraction of this compound from Soil
References
Application Notes and Protocols for Butopyronoxyl Incorporation into Textile Materials for Repellent Clothing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopyronoxyl, a synthetic insect repellent, presents a promising alternative for developing long-lasting repellent clothing. Its incorporation into textile materials can provide a sustained-release system, offering prolonged protection against various biting insects. This document outlines the application notes and detailed experimental protocols for the treatment of textile materials with this compound, along with methods for evaluating its efficacy and durability. The provided information is intended to serve as a comprehensive guide for researchers and professionals in the development of insect-repellent textiles.
Data Presentation: Formulation and Performance Parameters
The following tables summarize key quantitative data derived from patent literature and generalized textile finishing principles. These values should be considered as starting points for optimization, as the ideal parameters will vary depending on the specific textile substrate, target insect species, and desired performance characteristics.
Table 1: this compound Treatment Formulations
| Component | Concentration Range (% w/w of solution) | Function |
| This compound | 0.5 - 10.0[1] | Active insect repellent |
| Binder (e.g., Polyurethane, Acrylic) | 0.1 - 8.0[1] | Adhesion to textile fibers, enhances wash durability |
| Crosslinking Agent (e.g., Melamine resin) | 1.0 - 5.0 | Improves fixation of the binder and repellent |
| Wetting Agent | 0.1 - 0.5 | Ensures uniform application of the finish |
| pH Regulator (e.g., Acetic Acid) | As needed | Optimizes crosslinking reaction |
| Water/Solvent | To 100% | Carrier for the finishing formulation |
Table 2: Performance and Durability Data (Hypothetical Examples for Optimization)
| Parameter | Test Method | Value |
| Initial Repellent Loading | Quantitative Chemical Analysis | 1.0 g/m² |
| Repellency Efficacy (0 washes) | Arm-in-Cage Test | >95% protection |
| Repellency Efficacy (10 washes) | Arm-in-Cage Test | >80% protection |
| Repellency Efficacy (20 washes) | Arm-in-Cage Test | >60% protection |
| Wash Durability (% repellent remaining after 20 washes) | Quantitative Chemical Analysis | ~50% |
Experimental Protocols
Protocol for Textile Treatment with this compound (Pad-Dry-Cure Method)
This protocol describes a standard method for impregnating textile fabrics with a this compound-based repellent finish.
Materials:
-
Textile fabric (e.g., cotton, polyester, or blends)
-
This compound
-
Binder (e.g., polyurethane dispersion)
-
Crosslinking agent
-
Wetting agent
-
pH regulator
-
Distilled water or appropriate solvent
-
Laboratory padding machine
-
Stenter or laboratory oven
Procedure:
-
Preparation of the Finishing Solution:
-
In a suitable beaker, add the required amount of water or solvent.
-
While stirring, add the wetting agent and mix until fully dissolved.
-
Add the binder and crosslinking agent to the solution and continue stirring.
-
In a separate container, dissolve the this compound in a small amount of a compatible solvent if it is not readily water-soluble.
-
Slowly add the dissolved this compound to the main solution while stirring continuously to form a stable emulsion or dispersion.
-
Adjust the pH of the solution to the optimal range for the chosen crosslinking agent using the pH regulator.
-
Add the remaining water or solvent to achieve the final desired concentration.
-
-
Padding Application:
-
Set the nip pressure of the laboratory padding machine to achieve the desired wet pick-up percentage (typically 60-80% for cotton).
-
Pour the finishing solution into the trough of the padding machine.
-
Pass the textile fabric through the solution and then through the nip rollers at a constant speed.
-
Collect the treated fabric.
-
-
Drying:
-
Immediately after padding, dry the fabric in a stenter or laboratory oven at 100-120°C for 2-5 minutes to remove the water or solvent.
-
-
Curing:
-
Increase the temperature of the stenter or oven to the curing temperature recommended for the specific binder and crosslinking system (typically 150-170°C).
-
Cure the dried fabric for 2-5 minutes to facilitate the crosslinking reaction, which fixes the repellent and binder to the textile fibers.
-
-
Post-Treatment:
-
Allow the fabric to cool down to room temperature.
-
Store the treated fabric in a cool, dark place.
-
Protocol for Microencapsulation of this compound
Microencapsulation can enhance the durability and provide a more controlled release of this compound from the fabric.[1]
Materials:
-
This compound (core material)
-
Polymer for shell formation (e.g., gelatin, gum arabic, polyurethane)
-
Emulsifier/surfactant
-
Crosslinking agent (e.g., glutaraldehyde for gelatin)
-
Distilled water
-
Mechanical stirrer
Procedure (based on complex coacervation):
-
Emulsification:
-
Dissolve gelatin (polymer A) in warm distilled water.
-
In a separate container, dissolve gum arabic (polymer B) in distilled water.
-
Add this compound to the gelatin solution along with an emulsifier.
-
Homogenize the mixture at high speed to form a fine oil-in-water emulsion.
-
-
Coacervation:
-
Slowly add the gum arabic solution to the emulsion while stirring continuously.
-
Adjust the pH of the mixture to induce coacervation (the formation of a polymer-rich phase that deposits around the oil droplets).
-
-
Shell Hardening:
-
Cool the mixture to allow the polymer shell to solidify.
-
Add a crosslinking agent (e.g., glutaraldehyde) to harden the microcapsule walls.
-
Continue stirring for a specified period to complete the crosslinking reaction.
-
-
Washing and Drying:
-
Wash the microcapsules with distilled water to remove any unreacted materials.
-
Separate the microcapsules by filtration or centrifugation.
-
Dry the microcapsules to obtain a free-flowing powder.
-
The resulting microcapsules can then be incorporated into a textile finishing formulation with a suitable binder.
Protocol for Efficacy Testing (Arm-in-Cage Test)
This protocol is a standard method for evaluating the repellency of treated textiles against mosquitoes.
Materials:
-
This compound-treated fabric swatch
-
Untreated (control) fabric swatch
-
Test cage containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae)
-
Human volunteer
-
Timer
Procedure:
-
Volunteer Preparation:
-
The volunteer should avoid using any scented soaps, lotions, or perfumes on the day of the test.
-
The volunteer's arm is cleaned with unscented soap and rinsed thoroughly.
-
-
Test Procedure:
-
Wrap the treated fabric swatch around the volunteer's forearm, ensuring it is securely in place.
-
The volunteer inserts their treated arm into the mosquito cage for a defined period (e.g., 3 minutes).
-
Record the number of mosquito landings and attempted bites during the exposure period.
-
Remove the arm from the cage.
-
Repeat the procedure with the untreated control fabric on the other arm (or on the same arm after a sufficient waiting period and re-cleaning).
-
-
Data Analysis:
-
Calculate the percent repellency using the following formula: % Repellency = [(C - T) / C] x 100 Where: C = Number of landings/bites on the control fabric T = Number of landings/bites on the treated fabric
-
Protocol for Wash Durability Testing
This protocol assesses the retention of repellent efficacy after repeated laundering.
Materials:
-
This compound-treated fabric samples
-
Standard laboratory washing machine (e.g., Launder-Ometer)
-
Standard detergent (without fabric softeners or scents)
-
Tumble dryer or air-drying setup
Procedure:
-
Washing:
-
Place a treated fabric sample in a washing container with a specified volume of water and detergent.
-
Wash the sample for a defined cycle (e.g., 30 minutes at 40°C).
-
Rinse the fabric thoroughly with clean water.
-
-
Drying:
-
Tumble dry the fabric on a medium heat setting or air-dry it completely.
-
-
Repeated Cycles:
-
Repeat the washing and drying cycles for a predetermined number of times (e.g., 5, 10, 20, 30 washes).
-
-
Efficacy and Content Analysis:
-
After the desired number of washes, evaluate the repellency of the washed fabric using the Arm-in-Cage Test (Protocol 3.3).
-
Additionally, the amount of this compound remaining on the fabric can be determined through quantitative chemical analysis (see Protocol 3.5).
-
Protocol for Quantitative Analysis of this compound on Textiles
This protocol provides a general framework for extracting and quantifying this compound from treated fabrics using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-treated fabric sample of a known weight/area
-
Solvent for extraction (e.g., acetonitrile, methanol)
-
Ultrasonic bath
-
Volumetric flasks
-
Syringe filters
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
This compound standard of known concentration
Procedure:
-
Extraction:
-
Cut a precise weight or area of the treated fabric and place it in a volumetric flask.
-
Add a known volume of the extraction solvent.
-
Place the flask in an ultrasonic bath for a specified time (e.g., 30 minutes) to facilitate the extraction of this compound into the solvent.
-
Allow the solution to cool to room temperature and bring it to the final volume with the solvent.
-
-
Sample Preparation:
-
Filter an aliquot of the extract through a syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of this compound.
-
Inject the filtered sample extract into the HPLC system.
-
Run the analysis under optimized chromatographic conditions (mobile phase, flow rate, detection wavelength).
-
Identify and quantify the this compound peak in the sample chromatogram by comparing it to the retention time and area of the standards.
-
-
Calculation:
-
Calculate the concentration of this compound in the extract from the calibration curve.
-
Determine the amount of this compound per unit weight or area of the fabric.
-
Visualizations
Caption: Workflow for this compound application onto textiles.
Caption: Efficacy and wash durability testing workflow.
References
Application Notes and Protocols for Efficacy Testing of Butopyronoxyl Against Aedes aegypti
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butopyronoxyl, also known as Indalone®, is a synthetic insect repellent that has been used historically for protection against various biting insects, including mosquitoes of the genus Aedes, which are vectors for diseases such as dengue, Zika, and chikungunya.[1][2] As an older and less commonly utilized repellent compared to DEET or Picaridin, detailed public-domain data on its efficacy and mechanism of action against Aedes aegypti is limited.[3] These application notes provide detailed protocols for standardized efficacy testing of this compound and a framework for data presentation and interpretation. The methodologies described are based on established entomological testing procedures.[4][5]
This compound is a derivative of dihydropyran. While its precise mechanism of action is not fully elucidated, it is hypothesized to function by disrupting the mosquito's ability to locate a host. This may involve interactions with the insect's olfactory system, potentially binding to odorant receptors (ORs) or other chemosensory proteins, thereby masking attractive host cues or acting as a direct irritant. Compounds with similar structural motifs, such as pyrethrins, have been shown to interact with both olfactory receptors and voltage-gated sodium channels in mosquitoes.
Data Presentation
Effective evaluation of a repellent's efficacy relies on the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing key efficacy parameters for this compound against Aedes aegypti. Due to the scarcity of publicly available data for this compound, these tables are intended to be populated with experimental findings.
Table 1: Arm-in-Cage Assay - Complete Protection Time (CPT)
| This compound Concentration (% w/v) | Mean CPT (minutes) ± SD | Minimum CPT (minutes) | Maximum CPT (minutes) | Number of Volunteers (n) |
| 10% | ||||
| 20% | ||||
| 30% | ||||
| Control (e.g., DEET 20%) | ||||
| Vehicle Control |
Table 2: Y-Tube Olfactometer Assay - Repellency Index
| This compound Concentration in Airstream (ppm) | Number of Mosquitoes Choosing Treated Arm | Number of Mosquitoes Choosing Untreated Arm | Repellency Index (%)* | p-value |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| Control (e.g., DEET 10 ppm) | ||||
| Vehicle Control |
*Repellency Index (%) = [(Number in Untreated Arm - Number in Treated Arm) / Total Number of Mosquitoes] x 100
Experimental Protocols
Arm-in-Cage Test for Complete Protection Time (CPT)
This is a standard method for evaluating the efficacy of topical repellents.
Objective: To determine the duration of complete protection from the bites of Aedes aegypti provided by a topical application of this compound.
Materials:
-
This compound formulations at desired concentrations (e.g., 10%, 20%, 30% in ethanol)
-
Positive control (e.g., 20% DEET in ethanol)
-
Vehicle control (e.g., ethanol)
-
Test cages (e.g., 40x40x40 cm) containing 200 host-seeking, non-blood-fed female Aedes aegypti (5-10 days old)
-
Human volunteers
-
Micropipette or syringe for application
-
Latex or nitrile gloves
-
Timer
Procedure:
-
Recruit healthy adult volunteers and obtain informed consent. Volunteers should avoid using fragrances or scented products on the day of testing.
-
Wash the forearms of the volunteers with unscented soap and water, then rinse and dry thoroughly.
-
Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer. The hand should be protected by a glove.
-
Apply a standardized volume (e.g., 1 mL) of the this compound formulation, positive control, or vehicle control evenly over the marked area of the forearm.
-
Allow the application to dry for a specified period (e.g., 30 minutes) before the first exposure.
-
Volunteers insert their treated forearm into the cage of mosquitoes for a fixed period (e.g., 3 minutes).
-
Observe for mosquito landings and bites. A "bite" is confirmed when the mosquito's proboscis pierces the skin and it begins to take a blood meal.
-
If no bites occur, the arm is withdrawn. The exposure is repeated every 30 minutes until the first confirmed bite.
-
The Complete Protection Time (CPT) is recorded as the time from application to the first confirmed bite.
-
The test for a particular volunteer is concluded after the first confirmed bite.
-
Replicate the experiment with multiple volunteers for each formulation to ensure statistical validity.
Data Analysis: Calculate the mean, standard deviation, and range of CPT for each test substance. Statistical comparisons between this compound concentrations and the controls can be made using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Y-Tube Olfactometer Assay for Spatial Repellency
This assay assesses the ability of a volatile chemical to repel mosquitoes in a controlled airflow environment.
Objective: To quantify the spatial repellency of this compound against Aedes aegypti.
Materials:
-
Y-tube olfactometer
-
Clean, humidified air source
-
Flow meters
-
Activated charcoal filter
-
This compound solution in a suitable solvent (e.g., paraffin oil)
-
Solvent control
-
Source of mosquito attractant (e.g., human hand, CO₂) (optional, for testing interference with attraction)
-
50-100 host-seeking, non-blood-fed female Aedes aegypti per trial
Procedure:
-
Assemble the Y-tube olfactometer and ensure it is clean and free of any residual odors.
-
Connect the air source, passing the air through the activated charcoal filter and a humidifier before it enters the two arms of the olfactometer.
-
Regulate the airflow to a constant rate (e.g., 0.4 L/min) in both arms using flow meters.
-
A filter paper treated with a known concentration of this compound is placed in one arm's air stream (the "treated arm").
-
A filter paper treated with the solvent alone is placed in the other arm (the "untreated arm").
-
Release a cohort of female Aedes aegypti at the base of the Y-tube.
-
Allow a set amount of time (e.g., 5-10 minutes) for the mosquitoes to make a choice and fly up one of the arms.
-
After the allotted time, count the number of mosquitoes in each arm and in the release chamber (non-responders).
-
Rotate the position of the treated and untreated arms between trials to avoid positional bias.
-
Conduct multiple replicates with fresh batches of mosquitoes for each concentration of this compound.
Data Analysis: Calculate the Repellency Index as indicated in the caption for Table 2. A chi-square test or a binomial exact test can be used to determine if the distribution of mosquitoes between the two arms is significantly different from a 1:1 ratio (no preference).
Visualizations
Experimental Workflows
Caption: Workflow for the Arm-in-Cage experimental protocol.
Caption: Workflow for the Y-Tube Olfactometer experimental protocol.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound repellency via olfactory receptor activation.
Conclusion
The protocols outlined provide a standardized framework for assessing the efficacy of this compound against the significant disease vector, Aedes aegypti. While there is a notable lack of recent, publicly accessible quantitative data for this specific repellent, the described Arm-in-Cage and Y-Tube olfactometer assays are robust methods to generate such information. Future research should focus on generating comprehensive dose-response data, determining complete protection times across various formulations, and further investigating the molecular targets and signaling pathways involved in its repellent action. Such data will be crucial for any potential re-evaluation or development of this compound as a viable tool in the fight against mosquito-borne diseases.
References
- 1. A dual-target molecular mechanism of pyrethrum repellency against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Vapor phase repellency and insecticidal activity of pyridinyl amides against anopheline mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Butopyronoxyl Stability and Degradation Technical Support Center
Welcome to the technical support center for Butopyronoxyl stability testing and degradation pathway analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an insect repellent.[1] Its chemical stability is crucial as degradation can lead to a loss of efficacy and the formation of potentially harmful impurities. Stability testing ensures its safety and effectiveness over its shelf life.
Q2: What are the typical degradation pathways for a molecule like this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a dicarboxylic acid ester with a pyran ring, the following pathways can be inferred:
-
Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the butyl groups, yielding the corresponding carboxylic acids.
-
Photodegradation: Compounds containing a pyran ring can be susceptible to degradation upon exposure to light, potentially leading to oxidation and ring-opening products.[2] this compound is known to be slowly affected by light.[3]
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the ether linkage within the pyran ring and at the allylic positions.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
Q3: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, high humidity, and exposure to light, acid, base, and oxidizing agents).[4][5] These studies are essential for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.
-
Understanding the intrinsic stability of the molecule.
Q4: What analytical techniques are most suitable for this compound stability studies?
High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is a powerful technique for separating, identifying, and quantifying this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful for volatile degradants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions (e.g., acid/base concentration, temperature) are not harsh enough. The duration of the study is too short. | Increase the concentration of the stressor (e.g., use 1N HCl or NaOH). Increase the temperature (e.g., reflux at 60-80°C). Extend the duration of the study. |
| Complete degradation of this compound is observed immediately. | The stress conditions are too harsh. | Reduce the concentration of the stressor. Lower the temperature. Sample at earlier time points to observe intermediate degradants. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase composition. Co-elution of degradants with the parent peak or with each other. | Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., gradient, pH, organic modifier). |
| Mass balance is not within the acceptable range (typically 90-110%). | Some degradation products are not being detected (e.g., they are not UV active, are volatile, or are retained on the column). The response factor of the degradation products is significantly different from the parent compound. | Use a universal detector like a mass spectrometer or a charged aerosol detector. Ensure all potential degradation products are accounted for. Determine the relative response factors for the major degradants if possible. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature, concentration of reagents). Sample preparation inconsistency. Instability of degradation products. | Ensure precise control of all experimental parameters. Standardize the sample preparation procedure. Analyze samples immediately after preparation or store them under conditions that prevent further degradation. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
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Base Hydrolysis:
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To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
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Incubate the solution at room temperature for 8 hours.
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At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
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Protocol 2: Forced Oxidative Degradation
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.
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Oxidative Stress:
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To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature, protected from light, for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.
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Protocol 3: Photostability Testing
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Sample Preparation: Prepare a solution of this compound at 1 mg/mL. Transfer the solution to a transparent container. Also, prepare a control sample in a container wrapped in aluminum foil to protect it from light.
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Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
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Analysis: At the end of the exposure period, analyze both the exposed sample and the control sample by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | This compound Assay (%) | Major Degradation Products (% Peak Area) |
| 0.1 N HCl | 24 hours | 60°C | 85.2 | DP1 (8.5%), DP2 (4.1%) |
| 0.1 N NaOH | 8 hours | Room Temp | 78.9 | DP3 (15.3%), DP4 (3.5%) |
| 3% H₂O₂ | 24 hours | Room Temp | 92.1 | DP5 (5.2%) |
| Photolytic | 1.2 million lux hrs | Room Temp | 95.8 | DP6 (2.9%) |
| Thermal | 48 hours | 80°C | 97.3 | Minor degradation |
DP = Degradation Product
Visualizations
Inferred Degradation Pathways of this compound
Caption: Inferred degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Butopyronoxyl Synthesis and Purification
Welcome to the Technical Support Center for Butopyronoxyl synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting Guide
The synthesis of this compound, chemically known as butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate, can be conceptually broken down into two key stages: the formation of the dihydropyran ring, likely via a hetero-Diels-Alder reaction, followed by esterification to introduce the butyl group. This guide addresses potential issues in each of these stages.
Stage 1: Hetero-Diels-Alder Reaction for Dihydropyran Ring Formation
This reaction typically involves the cycloaddition of an α,β-unsaturated ketone with an enol ether.
FAQs & Troubleshooting
Q1: My hetero-Diels-Alder reaction is showing low or no conversion to the dihydropyran product. What are the common causes?
A1: Low conversion in a hetero-Diels-Alder reaction can stem from several factors. Firstly, the purity of your reactants is critical; ensure both the diene and dienophile are free from impurities. The electronic properties of your reactants play a significant role; typically, an electron-rich diene and an electron-poor dienophile (or vice-versa) are required for an efficient reaction.[1] Another crucial factor is the diene's ability to adopt the s-cis conformation, which is necessary for the cycloaddition to occur.[1] If you are using a catalyst, its activity and concentration are paramount. Finally, the Diels-Alder reaction is reversible (retro-Diels-Alder), and at elevated temperatures, the equilibrium might shift back towards the starting materials.[1]
Q2: I'm observing the formation of side products. What are the likely byproducts and how can I minimize them?
A2: A common side reaction is the dimerization or polymerization of the starting materials, especially the diene. This can be minimized by controlling the concentration of the reactants and the reaction temperature. Adding the more reactive component slowly to the reaction mixture can also help. Another possibility is the formation of regioisomers. The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on the diene and dienophile. Using a Lewis acid catalyst can often enhance the regioselectivity.
Q3: How does the choice of solvent impact the reaction outcome?
A3: The solvent can have a significant effect on the rate and selectivity of a hetero-Diels-Alder reaction. Polar solvents, and in some cases aqueous environments, can accelerate the reaction due to the hydrophobic effect and stabilization of the polar transition state.[1] For Lewis acid-catalyzed reactions, the choice of solvent is even more critical as it can coordinate with the catalyst and affect its activity. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile, DMF), to find the optimal conditions for your specific system.
Stage 2: Fischer Esterification
This step involves the acid-catalyzed reaction of the dihydropyran carboxylic acid intermediate with butanol to form the final this compound product.
FAQs & Troubleshooting
Q1: My Fischer esterification is not going to completion, and I have a significant amount of unreacted carboxylic acid. How can I improve the yield?
A1: The Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the formation of the ester, you need to either use a large excess of one of the reactants (typically the alcohol, butanol in this case) or remove the water that is formed as a byproduct. Using a Dean-Stark apparatus is a common and effective method for removing water azeotropically.
Q2: I am concerned about the thermal stability of my dihydropyran intermediate during the esterification. What can I do?
A2: If your starting material is thermally sensitive, it is important to conduct the esterification at the lowest possible temperature that still allows for a reasonable reaction rate. You can also consider using a milder acid catalyst. While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) is often a good alternative. For particularly sensitive substrates, alternative, milder esterification methods that do not require strong acids and high temperatures, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent, could be explored.
Q3: The reaction mixture has turned dark, suggesting decomposition. What could be the cause?
A3: Darkening of the reaction mixture, often referred to as charring, can occur in the presence of strong acids like sulfuric acid, especially at elevated temperatures. This is due to the dehydration of the alcohol and other side reactions. To mitigate this, you can try using a lower reaction temperature, a milder catalyst, or a shorter reaction time. Ensuring that all starting materials are pure and free of contaminants that might be susceptible to acid-catalyzed decomposition is also important.
Purification Troubleshooting Guide
This compound is a high-boiling point liquid, which presents specific challenges for purification.
FAQs & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: Common impurities include unreacted starting materials from both the hetero-Diels-Alder and esterification steps (e.g., the α,β-unsaturated ketone, enol ether, dihydropyran carboxylic acid, butanol), the acid catalyst, and any byproducts formed during the reactions. Given that this compound has a high boiling point, thermal decomposition products can also be present if the synthesis or purification involved high temperatures.
Q2: What is the best method to purify liquid this compound?
A2: For a high-boiling point and potentially thermally sensitive liquid like this compound, vacuum distillation is the preferred method of purification. This allows for distillation at a significantly lower temperature, thereby minimizing the risk of thermal decomposition. Column chromatography can also be a viable option, especially for removing non-volatile impurities and closely related byproducts. The choice between distillation and chromatography will depend on the nature and boiling points of the impurities.
Q3: I am having trouble with my vacuum distillation. The product seems to be decomposing in the distillation flask. What can I do?
A3: If you suspect thermal decomposition even under vacuum, ensure you are using a high enough vacuum to sufficiently lower the boiling point. A good vacuum pump and a well-sealed distillation apparatus are essential. You can also use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. It is also crucial to control the heating of the distillation flask carefully to avoid overheating. Using a heating mantle with a stirrer and monitoring the vapor temperature closely are important.
Q4: After purification, my this compound is still colored. How can I remove the color?
A4: Colored impurities can sometimes be removed by treating the product with activated carbon. This involves dissolving the this compound in a suitable solvent, adding a small amount of activated carbon, stirring for a period, and then filtering off the carbon. The solvent can then be removed under reduced pressure. However, you should be aware that this process can lead to some loss of product due to adsorption on the carbon.
Quantitative Data Summary
| Parameter | Hetero-Diels-Alder Reaction | Fischer Esterification |
| Typical Yield | 60-90% (highly dependent on substrates) | 65-95% (with water removal) |
| Common Catalyst Loading | 5-20 mol% (for Lewis acids) | Catalytic amount (e.g., 1-5 mol% H₂SO₄) |
| Typical Reaction Temperature | -78°C to 110°C | 60-120°C |
| Typical Reaction Time | 1-48 hours | 1-10 hours |
Experimental Protocols
Representative Protocol for Hetero-Diels-Alder Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
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Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). All solvents should be anhydrous.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the α,β-unsaturated ketone (1.0 eq) and the anhydrous solvent (e.g., dichloromethane).
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Catalyst Addition (if applicable): If using a Lewis acid catalyst (e.g., BF₃·OEt₂), cool the solution to the desired temperature (e.g., -78°C) and add the catalyst dropwise.
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Diene Addition: Add the enol ether (1.1-1.5 eq) dropwise to the stirred solution over a period of 30-60 minutes.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydropyran intermediate.
Representative Protocol for Fischer Esterification
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the crude dihydropyran carboxylic acid (1.0 eq), a large excess of butanol (e.g., 5-10 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.
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Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Overall workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Optimizing Butopyronoxyl Efficacy in Laboratory Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Butopyronoxyl in laboratory bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action as an insect repellent?
This compound, also known as Indalone, is a synthetic compound used as an insect repellent.[1] Its primary mode of action is to disrupt the insect's ability to locate a host, effectively acting as a repellent against biting insects such as mosquitoes, ticks, gnats, and stable flies.[2] While the precise molecular targets are not extensively detailed in publicly available literature, it is understood to interfere with the insect's olfactory system, which is crucial for detecting host cues.
Q2: What are the standard laboratory bioassays used to evaluate the efficacy of this compound?
Standard laboratory bioassays for testing the efficacy of insect repellents like this compound include:
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Arm-in-Cage Test: This is a common method for evaluating topical repellents. A volunteer's arm, treated with the repellent, is exposed to a cage of host-seeking mosquitoes, and the time until the first confirmed bite is recorded as the complete protection time (CPT).
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CDC Bottle Bioassay: This method assesses the toxicity or irritancy of a chemical. Mosquitoes are introduced into a bottle coated with a specific concentration of the insecticide or repellent, and mortality or knockdown rates are observed over a set period.
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WHO Tube Test: Similar to the CDC bottle bioassay, this test exposes mosquitoes to insecticide-treated papers in a tube to determine susceptibility or resistance.
Q3: What are the key factors that can influence the results of this compound bioassays?
The outcomes of repellent bioassays can be affected by a variety of factors, which can be broadly categorized as abiotic and biotic.
Abiotic Factors:
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Temperature and Humidity: These environmental conditions can affect both the volatility of the repellent and the activity level of the test insects.
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Light: The intensity and spectrum of light can influence mosquito behavior.
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Repellent Dose and Formulation: The concentration of this compound and the composition of its formulation (e.g., lotions, sprays) will significantly impact its efficacy and longevity. The stability of the formulation is also a critical factor.[3]
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Airflow: Air movement in the testing environment can alter the dispersal of the repellent's vapor.
Biotic Factors:
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Mosquito Species: Different mosquito species can have varying sensitivities to repellents.
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Age and Nutritional Status: The age of the mosquitoes and whether they have been recently fed can affect their host-seeking avidity.
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Larval Nutrition: The diet during the larval stage can impact the overall health and vigor of the adult mosquitoes.
Q4: How should this compound be prepared for use in bioassays?
This compound is a yellow to pale reddish-brown liquid that is insoluble in water but miscible with alcohol, chloroform, ether, and glacial acetic acid.[1] For topical application in arm-in-cage tests, it is typically dissolved in a suitable solvent like ethanol or formulated into a lotion or cream at the desired concentration. For CDC bottle bioassays, a stock solution is prepared in a volatile solvent such as acetone or ethanol, which is then used to coat the inside of the bottles.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability in Complete Protection Time (CPT) between replicates in Arm-in-Cage tests. | 1. Inconsistent application of this compound on the volunteer's skin.2. Variation in the host-seeking avidity of different batches of mosquitoes.3. Fluctuations in environmental conditions (temperature, humidity) between tests.4. Differences in the attractiveness of human volunteers. | 1. Ensure a uniform and precise application of the repellent over the entire exposed skin area. Use a calibrated pipette or syringe for application.2. Standardize mosquito rearing conditions, including larval density and diet. Use mosquitoes of a consistent age (e.g., 5-10 days old) and ensure they are properly starved before the assay.3. Conduct all replicates under controlled and recorded environmental conditions.4. If possible, use the same volunteer for all replicates of a particular experiment. If multiple volunteers are used, ensure results are analyzed to account for inter-individual variation. |
| Inconsistent mortality rates in CDC Bottle Bioassays. | 1. Uneven coating of the bottles with the this compound solution.2. Incomplete evaporation of the solvent before introducing mosquitoes.3. Variation in the number and age of mosquitoes used per bottle.4. Degradation of the this compound stock solution over time. | 1. Swirl the bottle during coating to ensure the entire inner surface is evenly covered. Allow the bottle to roll on its side until the solvent has completely evaporated.2. Ensure bottles are completely dry before use. The absence of a solvent odor is a good indicator.3. Use a consistent number of mosquitoes (e.g., 20-25) of a standardized age in each bottle.4. Prepare fresh stock solutions regularly and store them properly, protected from light and at the recommended temperature. |
| Lower than expected efficacy of this compound. | 1. The concentration of this compound may be too low.2. The chosen mosquito species or strain may have a lower sensitivity to the repellent.3. The formulation may not be optimal for skin adhesion or volatility.4. The this compound sample may have degraded. | 1. Test a range of concentrations to determine the dose-response relationship.2. Verify the susceptibility of the mosquito strain to a standard repellent like DEET.3. Consider testing different formulations (e.g., with different emollients or polymers) to enhance performance.4. Use a fresh, properly stored sample of this compound. Check for any visible changes in the compound's appearance or odor. |
| No repellent effect observed. | 1. Incorrect preparation of the this compound solution.2. Mosquitoes are not actively host-seeking.3. Gross error in the experimental procedure. | 1. Double-check all calculations and dilutions for the preparation of the test solution.2. Ensure mosquitoes are of the appropriate age and have been adequately starved. Confirm their host-seeking behavior by observing their response to an untreated control.3. Carefully review the entire experimental protocol to identify any potential deviations. |
Quantitative Data Presentation
| Repellent | Concentration (%) | Mean Complete Protection Time (CPT) in Minutes (± SD) | Reference |
| DEET | 23.8 | 301.5 (± 25.3) | [4] |
| DEET | 20.0 | ~240 | |
| DEET | 15.0 | 360 | |
| DEET | 6.65 | 112.4 (± 34.8) | |
| DEET | 4.75 | 88.4 (± 30.5) |
Note: The data in this table is for illustrative purposes and is based on studies with DEET. Researchers should generate their own data for this compound under their specific experimental conditions.
Experimental Protocols
Arm-in-Cage Bioassay Protocol (Modified from WHO Guidelines)
This protocol outlines the procedure for determining the complete protection time (CPT) of a topical this compound formulation.
1. Materials:
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This compound formulation at desired concentration.
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Ethanol (or other suitable solvent) as a control.
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Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking female mosquitoes (Aedes aegypti, 5-10 days old, starved for 12-18 hours).
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Human volunteers.
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Micropipettes or syringes for precise application.
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Timer.
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Personal protective equipment (gloves).
2. Procedure:
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Recruit healthy adult volunteers and obtain informed consent. Volunteers should avoid using any scented products on the day of the test.
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Mark a defined area (e.g., 300 cm²) on the forearm of each volunteer.
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Apply a precise volume of the this compound formulation evenly over the marked area of one arm. The other arm can be used as a control (treated with solvent only) or for testing another formulation.
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Allow the formulation to dry completely (typically 15-30 minutes).
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At the start of the test, the volunteer will insert the treated forearm into the mosquito cage for a fixed exposure period (e.g., 3 minutes).
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Observe for mosquito landings and biting attempts. The CPT is the time from application until the first confirmed bite (defined as a bite followed by another within 30 minutes).
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If no bites occur, the arm is withdrawn. The exposure is repeated at 30-minute intervals until the CPT is reached.
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Record all data, including the time of application, time of each exposure, and time of the first and second bites.
CDC Bottle Bioassay Protocol (for assessing irritancy/toxicity)
This protocol describes how to assess the potential irritant or toxic effects of this compound on mosquitoes.
1. Materials:
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Wheaton 250 ml glass bottles.
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This compound stock solution in acetone or ethanol (at a pre-determined diagnostic concentration).
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Acetone or ethanol (for control bottles).
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Aspirator for transferring mosquitoes.
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20-25 female mosquitoes per bottle (e.g., Anopheles stephensi).
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Timer.
2. Procedure:
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Prepare the bottles by coating the inner surface with 1 ml of the this compound stock solution. For control bottles, use 1 ml of the solvent only.
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Roll and swirl the bottles to ensure an even coating.
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Place the bottles on their side and allow them to dry completely in a fume hood until all solvent has evaporated.
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Introduce 20-25 mosquitoes into each bottle using an aspirator.
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Start the timer immediately.
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Record the number of mosquitoes that are knocked down (unable to stand or fly) at regular intervals (e.g., every 15 minutes) for a total of 2 hours.
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At the end of the 2-hour exposure period, calculate the percentage of mortality/knockdown.
Visualizations
Caption: Workflow for the Arm-in-Cage bioassay to determine this compound's complete protection time.
Caption: Generalized signaling disruption by an insect repellent leading to host avoidance.
References
Technical Support Center: Identifying and Characterizing Butopyronoxyl Degradation Byproducts
Disclaimer: The degradation pathways and byproducts of Butopyronoxyl are not extensively documented in publicly available scientific literature.[1] This guide provides a comprehensive framework and best practices for researchers to initiate and conduct studies to identify and characterize potential degradation byproducts. The specific data and pathways presented herein are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for a compound like this compound?
A forced degradation study, or stress testing, is a series of experiments designed to accelerate the degradation of a substance under conditions more severe than its intended storage or use.[2] These studies are crucial for:
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Identifying potential degradants: They help to produce degradation byproducts that might form under normal conditions over a longer period.
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Elucidating degradation pathways: The results provide insights into the chemical stability of the molecule and how it might break down (e.g., through hydrolysis, oxidation, or photolysis).[3][4]
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Developing stability-indicating analytical methods: The study ensures that the analytical method can accurately separate and quantify the active ingredient from its degradation products.[2]
Q2: Based on its structure, what are the likely degradation pathways for this compound?
This compound (butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate) has several functional groups susceptible to degradation:
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Ester Linkage: The butyl ester is prone to hydrolysis under acidic or basic conditions, which would cleave the molecule to form 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid and n-butanol.
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Pyran Ring: The heterocyclic ring system may be susceptible to oxidative cleavage or rearrangement under strong oxidizing conditions or photolytic stress.
Q3: What are the primary analytical techniques for identifying and characterizing unknown degradation byproducts?
A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating components in a mixture. When coupled with a Diode Array Detector (DAD), it can provide preliminary information about the purity of peaks.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique that provides mass information about the separated components, which is critical for identifying unknown compounds. Time-of-Flight (TOF) or Orbitrap mass analyzers can provide high-resolution mass data for accurate mass measurements and elemental composition determination.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile and semi-volatile compounds. Given that potential byproducts of this compound (like n-butanol) could be volatile, GC-MS is a valuable complementary technique.
Q4: How should I approach structure elucidation of an unknown degradation byproduct from its mass spectrum?
Structure elucidation involves a systematic analysis of the mass spectral data:
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Determine the Molecular Weight: Identify the molecular ion peak (M+) in the mass spectrum.
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Propose an Elemental Composition: Use high-resolution mass spectrometry (if available) to determine the accurate mass and predict the elemental formula.
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Analyze the Fragmentation Pattern: Study the fragment ions in the MS/MS spectrum to identify characteristic losses and structural motifs. This pattern provides clues about the molecule's structure.
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Compare with the Parent Compound: Compare the fragmentation pattern of the byproduct with that of this compound to identify which parts of the molecule have changed.
Troubleshooting Guides
Problem: I am not observing any degradation in my forced degradation experiments.
| Possible Cause | Suggested Solution |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the experiment. A common target is 5-20% degradation of the parent compound. |
| The compound is highly stable. | For thermal degradation, increase the temperature in increments (e.g., from 60°C to 80°C). For photolytic degradation, ensure the light source has an appropriate wavelength and intensity. |
| Incorrect solvent or pH for the reaction. | Ensure the compound is soluble in the chosen solvent system and that the pH is appropriate for the intended degradation pathway (e.g., pH < 3 for acid hydrolysis, pH > 9 for base hydrolysis). |
Problem: My chromatogram shows broad or tailing peaks for the parent compound and its byproducts.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH. | If using LC, adjust the mobile phase pH to ensure that acidic or basic analytes are in a single ionic form. |
| Secondary interactions with the stationary phase. | For LC, add a competitor (e.g., a small amount of triethylamine for basic compounds) to the mobile phase to block active sites on the column. For GC, ensure the liner is clean and properly deactivated. |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column with a new one. |
Problem: I am struggling to interpret the mass spectra of my unknown byproducts.
| Possible Cause | Suggested Solution |
| Low signal-to-noise ratio. | Concentrate the sample or optimize the ionization source parameters of the mass spectrometer to improve the signal intensity. |
| Complex fragmentation pattern. | Utilize MSn (multiple stages of mass spectrometry) if available to isolate a fragment ion and then fragment it further. This can help to piece together the structure of the molecule. |
| Isomeric byproducts are co-eluting. | Optimize the chromatographic separation to resolve the isomers. This may involve changing the column, the mobile phase gradient (for LC), or the temperature program (for GC). |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
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Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
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Acid Hydrolysis:
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Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
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Base Hydrolysis:
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Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.
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Keep the solution at room temperature and monitor for degradation at frequent intervals (e.g., 0, 1, 2, 4 hours), as base hydrolysis is often rapid.
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Withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
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Neutral Hydrolysis:
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Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
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Incubate at 60°C for 24 hours.
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Withdraw aliquots at specified time points and dilute for analysis.
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Protocol 2: Forced Oxidative Degradation
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Preparation: Prepare a stock solution of this compound (1 mg/mL) as described above.
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Procedure:
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Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide (H₂O₂).
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Keep the solution at room temperature, protected from light, for 24 hours.
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Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.
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Protocol 3: Generic LC-MS/MS Analysis
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
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Scan Mode: Full scan from m/z 50-500 for initial screening, followed by targeted MS/MS (product ion scan) on the parent compound and any detected byproduct masses.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Presentation
Table 1: Illustrative Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Byproducts Detected |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 4 hours | 25°C | 85.7% | 3 |
| 3% H₂O₂ | 24 hours | 25°C | 8.5% | 1 |
| Photolytic (UVA/UVB) | 48 hours | 25°C | 12.1% | 4 |
Table 2: Hypothetical Mass Spectral Data for Potential Degradation Byproducts of this compound
| Byproduct ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Formula | Proposed Structure |
| DP-1 | 5.8 | 199.0601 | C₉H₁₀O₅ | 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid |
| DP-2 | 7.2 | 215.0550 | C₉H₁₀O₆ | Hydroxylated this compound (position unknown) |
| DP-3 | 10.5 | 213.0784 | C₁₁H₁₂O₄ | Ring-opened byproduct |
Visualizations
Caption: Experimental workflow for byproduct identification.
Caption: Hypothetical degradation pathways for this compound.
References
Strategies for improving Butopyronoxyl solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Butopyronoxyl in aqueous solutions.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound and provides systematic approaches to resolving them.
Issue 1: this compound precipitates out of my aqueous solution.
-
Question: I've prepared an aqueous solution of this compound, but it's turning cloudy and forming a precipitate. What's happening and how can I fix it?
-
Answer: this compound has very low intrinsic solubility in water (approximately 275 mg/L at 20°C, pH 7)[1]. Precipitation is expected when this concentration is exceeded. To maintain a stable solution at higher concentrations, solubility enhancement strategies are necessary.
Troubleshooting Steps:
-
Quantify the Precipitation: Determine the concentration at which precipitation occurs to establish a baseline for your current system.
-
Initial Approach - pH Adjustment: While this compound is a neutral molecule and its solubility is not significantly affected by pH, ensure your aqueous medium is neutral (pH 6.5-7.5) to avoid any potential hydrolysis, although this is a slow process.
-
Implement a Solubility Enhancement Strategy: Based on your experimental needs, select one of the following strategies. Refer to the corresponding experimental protocols in Section 3.
-
Cosolvency: Introduce a water-miscible organic solvent.
-
Microemulsion/Surfactant System: Use a surfactant to create a stable microemulsion.
-
Cyclodextrin Complexation: Encapsulate this compound within a cyclodextrin molecule.
-
Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic carrier.
-
-
Issue 2: My cosolvent system is not effective enough or is causing other issues.
-
Question: I'm using a cosolvent, but I'm either not achieving the desired concentration, or the cosolvent is interfering with my downstream experiments. What can I do?
-
Answer: The effectiveness of a cosolvent system depends on the choice of cosolvent and its concentration. High concentrations of organic solvents can sometimes be incompatible with biological assays or other analytical techniques.
Troubleshooting Steps:
-
Optimize Cosolvent Concentration: Systematically vary the concentration of your current cosolvent (e.g., ethanol or propylene glycol) to find the optimal balance between solubility enhancement and experimental compatibility.
-
Try a Different Cosolvent: this compound is miscible with several organic solvents[2]. If one is problematic, consider alternatives. Propylene glycol is often a good choice for biological systems due to its lower volatility and toxicity compared to ethanol.
-
Consider a Ternary System: In some cases, a combination of two cosolvents with water can yield better results than a binary system.
-
Issue 3: The microemulsion I prepared is unstable and phase separates.
-
Question: I'm trying to create a microemulsion with a surfactant, but it's cloudy and separates over time. How can I form a stable, clear microemulsion?
-
Answer: The stability of a microemulsion is highly dependent on the choice of surfactant, the oil-to-surfactant ratio, and the presence of a cosurfactant. An incorrect hydrophilic-lipophilic balance (HLB) value of the surfactant system is a common cause of instability.
Troubleshooting Steps:
-
Select an Appropriate Surfactant: For oil-in-water microemulsions of compounds like this compound, non-ionic surfactants with a relatively high HLB value (e.g., 10-16) are often effective. The Tween series (e.g., Tween 20, Tween 80) are common choices for pharmaceutical and pesticide formulations.
-
Incorporate a Cosurfactant: Short-to-medium chain alcohols like ethanol or propylene glycol can act as cosurfactants, which help to reduce interfacial tension and increase the flexibility of the surfactant film, leading to a more stable microemulsion.
-
Construct a Pseudo-Ternary Phase Diagram: To systematically identify the optimal component ratios for a stable microemulsion, it is highly recommended to construct a pseudo-ternary phase diagram. This will map out the regions of stability for your specific oil (this compound), surfactant, cosurfactant, and aqueous phase system.
-
Section 2: Frequently Asked Questions (FAQs)
What is the baseline solubility of this compound in water?
The aqueous solubility of this compound is approximately 275 mg/L at 20°C and pH 7[1]. It is considered "practically insoluble in water" for many research applications requiring higher concentrations[2].
Which cosolvents are most effective for this compound?
This compound is miscible with ethanol, propylene glycol, chloroform, ether, and glacial acetic acid[2]. For aqueous systems, ethanol and propylene glycol are the most common and practical choices. The choice between them may depend on the specific requirements of the experiment, such as allowable toxicity or volatility.
What type of surfactants should I consider for creating a this compound microemulsion?
Non-ionic surfactants are generally preferred for their lower toxicity and compatibility with a wide range of active ingredients. For creating an oil-in-water (o/w) microemulsion of this compound, surfactants from the Tween series (polysorbates), such as Tween 20 or Tween 80, are excellent starting points due to their appropriate HLB values and history of use in pharmaceutical and pesticide formulations.
How can cyclodextrins improve the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in water, thereby increasing the apparent aqueous solubility of this compound. Beta-cyclodextrin (β-CD) and its more soluble derivative, hydroxypropyl-beta-cyclodextrin (HP-β-CD), are commonly used for this purpose.
What is a solid dispersion and how can it help with this compound's solubility?
A solid dispersion is a system where a poorly soluble drug, like this compound, is dispersed in a solid, hydrophilic carrier or matrix. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). By dispersing this compound at a molecular level within the carrier, its crystalline structure is disrupted, leading to a higher energy amorphous state. When this solid dispersion is introduced to an aqueous medium, the hydrophilic carrier dissolves rapidly, releasing the drug as fine, amorphous particles with a larger surface area, which significantly enhances the dissolution rate and apparent solubility.
Section 3: Data Presentation and Experimental Protocols
Quantitative Data on Solubility Enhancement
Disclaimer: The following table provides illustrative data on the potential solubility enhancement of a poorly soluble compound like this compound using various techniques. Actual values for this compound may vary and should be determined experimentally.
| Strategy | System/Components | Illustrative Solubility Enhancement (Fold Increase vs. Water) | Approximate Final Concentration (mg/mL) |
| Cosolvency | 20% Ethanol in Water | 10 - 50 | 2.75 - 13.75 |
| 40% Propylene Glycol in Water | 50 - 200 | 13.75 - 55.0 | |
| Microemulsion | 10% Tween 80, 15% Propylene Glycol in Water | 200 - 1000 | 55.0 - 275.0 |
| Cyclodextrin Complexation | 10% w/v Hydroxypropyl-β-Cyclodextrin in Water | 50 - 150 | 13.75 - 41.25 |
| Solid Dispersion | 1:10 this compound:PEG 6000 | Varies based on dissolution rate, can achieve supersaturation | > 10.0 (transiently) |
Key Experimental Protocols
Protocol 1: Solubility Enhancement using Cosolvency
-
Objective: To determine the solubility of this compound in various aqueous cosolvent systems.
-
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Propylene Glycol
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
-
Methodology:
-
Prepare a series of cosolvent-water mixtures by volume (e.g., 10%, 20%, 30%, 40%, 50% of ethanol or propylene glycol in water).
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of each cosolvent mixture in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.
-
Carefully withdraw an aliquot from the supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., the corresponding cosolvent mixture or a strong organic solvent like methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a validated HPLC or UV-Vis method.
-
The determined concentration represents the equilibrium solubility of this compound in that specific cosolvent system.
-
Protocol 2: Preparation and Characterization of a this compound Microemulsion
-
Objective: To formulate a stable oil-in-water (o/w) microemulsion of this compound.
-
Materials:
-
This compound (Oil phase)
-
Non-ionic surfactant (e.g., Tween 80)
-
Cosurfactant (e.g., Propylene Glycol or Ethanol)
-
Deionized water (Aqueous phase)
-
Beakers and magnetic stirrer
-
-
Methodology (Based on Pseudo-Ternary Phase Diagram Construction):
-
Prepare various mixtures of surfactant and cosurfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures of this compound and the Smix at different weight ratios (e.g., 1:9, 2:8, ... , 9:1).
-
Titrate each this compound/Smix mixture with deionized water dropwise while stirring continuously.
-
Observe the mixture for transparency. A clear, isotropic, and stable liquid indicates the formation of a microemulsion. Cloudiness or phase separation indicates an unstable emulsion.
-
Record the compositions (by weight percent) of this compound, Smix, and water for the points where microemulsions are formed.
-
Plot these points on a pseudo-ternary phase diagram to identify the microemulsion region.
-
Select a formulation from within the stable microemulsion region for further use.
-
Protocol 3: Cyclodextrin Complexation of this compound
-
Objective: To prepare and evaluate the solubility enhancement of this compound through inclusion complexation with a cyclodextrin.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or β-cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer (optional)
-
-
Methodology (Kneading Method):
-
Create a paste by mixing a specific molar ratio of this compound and cyclodextrin (e.g., 1:1) in a mortar.
-
Add a small amount of water-ethanol mixture (e.g., 1:1 v/v) to the paste and knead for 30-60 minutes.
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex.
-
To determine the solubility enhancement, perform a phase solubility study by adding excess complex to water and measuring the concentration of dissolved this compound as described in Protocol 1.
-
Section 4: Visualizations
Caption: Workflow for Determining this compound Solubility in Cosolvent Systems.
Caption: Overview of Strategies to Address Poor this compound Solubility.
References
Technical Support Center: Troubleshooting Butopyronoxyl Crystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing and preventing the crystallization of Butopyronoxyl in stored solutions.
Frequently Asked Questions (FAQs) - Understanding this compound Crystallization
Q1: What is this compound and what are its key physicochemical properties?
This compound, also known as Indalon, is a chemical compound often used as an insect repellent.[1][2] It is typically a yellow to pale reddish-brown or orange liquid with an aromatic scent.[1][2][3] Understanding its properties is crucial for preventing crystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₄ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Yellow to pale reddish-brown/orange liquid | |
| Solubility | - Insoluble in water- Miscible with alcohol, chloroform, ether, glacial acetic acid | |
| Stability | - Reasonably stable in air- Slowly affected by light- Susceptible to degradation at high temperatures | |
| Recommended Storage | Room Temperature |
Q2: Why is my this compound solution crystallizing during storage?
Crystallization occurs when a solution becomes supersaturated, meaning the concentration of this compound exceeds its solubility limit under the current conditions. This forces the excess solute to precipitate out of the solution in a solid, crystalline form. This state can be triggered by several factors, including temperature changes, solvent evaporation, or the introduction of impurities.
Q3: What are the main factors that can trigger crystallization in my experiments?
Several environmental and procedural factors can induce the crystallization of this compound. The primary triggers include fluctuations in storage temperature, evaporation of the solvent, and the presence of nucleation sites.
References
Technical Support Center: Enhancing the Photostability of Butopyronoxyl Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the photostability challenges of Butopyronoxyl formulations. This compound, an effective insect repellent, is known to be susceptible to degradation upon exposure to light, which can impact its efficacy and safety profile.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in developing robust and photostable this compound formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of this compound a concern?
A1: this compound, like many organic molecules, can absorb ultraviolet (UV) radiation from sunlight. This absorption can lead to photochemical reactions that degrade the molecule, resulting in a loss of repellent activity and the potential formation of unknown degradation products.[2][3] Ensuring photostability is crucial for maintaining the product's efficacy throughout its shelf life and during use.
Q2: What are the primary pathways of this compound photodegradation?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures, such as pyran-4-one derivatives, are known to undergo photodegradation through pathways like photo-oxidation.[4] This can involve the formation of radical intermediates and subsequent reactions with oxygen, leading to a variety of degradation products.
Q3: What are the typical degradation products of this compound?
A3: The exact chemical structures of this compound's photodegradants are not well-established in the literature. However, based on the degradation of similar compounds, one might expect products resulting from the cleavage of the ester group, oxidation of the pyran ring, and other rearrangements. Identifying these products is a critical step in assessing the safety and stability of the formulation.
Q4: How can I quantitatively assess the photostability of my this compound formulation?
A4: Quantitative assessment of photostability should be conducted following the International Council for Harmonisation (ICH) Q1B guidelines.[5] This involves exposing the formulation to a standardized light source and measuring the degradation of this compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q5: What are the general strategies to enhance the photostability of this compound?
A5: Several strategies can be employed, including the incorporation of photostabilizers and antioxidants, and utilizing encapsulation technologies. Photostabilizers absorb UV radiation, while antioxidants inhibit oxidative degradation pathways. Microencapsulation can provide a physical barrier, protecting this compound from light exposure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of this compound observed in initial photostability studies. | - Inappropriate solvent system accelerating degradation.- High intensity of the light source causing aggressive degradation.- Lack of photoprotective excipients in the formulation. | - Evaluate the photostability in different solvents to identify a more stable medium.- Reduce the light intensity or the exposure time in initial studies to achieve a target degradation of 10-20%.- Screen different types of UV absorbers and antioxidants for their compatibility and efficacy. |
| Formation of multiple, unidentified peaks in the chromatogram after light exposure. | - Complex degradation pathway of this compound.- Interaction between this compound and formulation excipients leading to additional degradants. | - Utilize LC-MS/MS to identify the mass of the degradation products and elucidate their structures.- Conduct forced degradation studies on individual excipients to check for their contribution to the degradation profile. |
| Inconsistent results between different batches of photostability studies. | - Variability in the light source intensity or spectral distribution.- Inconsistent sample preparation or storage.- Lack of a dark control to account for thermal degradation. | - Calibrate the light source regularly using a radiometer or a chemical actinometry system as described in ICH Q1B.- Standardize all experimental procedures, including sample preparation, storage, and analytical methods.- Always include a dark control sample, wrapped in aluminum foil, to differentiate between photodegradation and thermal degradation. |
| Selected photostabilizer is not effective in the final formulation. | - Incompatibility of the photostabilizer with other formulation components.- Insufficient concentration of the photostabilizer.- The photostabilizer does not absorb at the wavelengths causing this compound degradation. | - Check for any visible signs of incompatibility (e.g., precipitation, color change).- Optimize the concentration of the photostabilizer through a dose-response study.- Ensure the UV absorbance spectrum of the photostabilizer overlaps with that of this compound. |
Quantitative Data Summary
Due to the limited availability of public data on this compound's photostability, the following tables present illustrative data based on typical photodegradation kinetics and the expected efficacy of common photostabilization strategies. Researchers should generate their own data for their specific formulations.
Table 1: Illustrative Photodegradation Kinetics of this compound in Solution
| Time (hours) | This compound Concentration (%) - No Stabilizer | This compound Concentration (%) - With Stabilizer A | This compound Concentration (%) - With Stabilizer B |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 85.2 | 95.1 | 98.5 |
| 4 | 72.5 | 90.3 | 96.8 |
| 8 | 55.1 | 82.6 | 93.2 |
| 12 | 40.8 | 75.4 | 90.1 |
| 24 | 18.9 | 58.7 | 82.3 |
This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Efficacy of Different Photostabilization Strategies
| Formulation Strategy | This compound Degradation after 24h Exposure (%) | Key Observations |
| Control (No Stabilizer) | 81.1 | Significant degradation observed. |
| 2% Antioxidant A | 55.4 | Moderate protection, may require combination with a UV absorber. |
| 2% UV Absorber B | 41.3 | Good protection against direct photodegradation. |
| 2% Antioxidant A + 2% UV Absorber B | 22.5 | Synergistic effect observed, providing enhanced stability. |
| Microencapsulation | 17.7 | Excellent protection by creating a physical barrier to light. |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Photostability Testing of this compound
Objective: To evaluate the intrinsic photostability of this compound and identify potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
Quartz cuvettes or other transparent, inert containers
-
Aluminum foil
-
HPLC-UV/PDA system
-
LC-MS/MS system for identification of degradants
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 100 µg/mL in methanol).
-
Exposure:
-
Transfer the solution to transparent containers.
-
Prepare a "dark control" by wrapping an identical container in aluminum foil.
-
Place the samples and the dark control in the photostability chamber.
-
Expose the samples to light conditions as specified in ICH Q1B, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².
-
-
Sampling: Withdraw aliquots of the exposed samples and the dark control at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC-UV/PDA method to determine the remaining concentration of this compound and detect the formation of degradation products.
-
Characterize the major degradation products using LC-MS/MS.
-
-
Data Evaluation: Calculate the percentage of degradation at each time point and determine the degradation kinetics.
Protocol 2: Formulation of a Photostable this compound Emulsion
Objective: To prepare an oil-in-water (O/W) emulsion of this compound with enhanced photostability.
Materials:
-
This compound
-
Oil phase components (e.g., caprylic/capric triglyceride)
-
Aqueous phase components (e.g., purified water, glycerin)
-
Emulsifier (e.g., polysorbate 80)
-
Photostabilizer (e.g., a broad-spectrum UV absorber like bemotrizinol)
-
Antioxidant (e.g., tocopherol)
-
Preservative
Procedure:
-
Oil Phase Preparation: Dissolve this compound, the UV absorber, and the antioxidant in the oil phase components. Heat to 70-75°C.
-
Aqueous Phase Preparation: Dissolve the emulsifier and other water-soluble components in purified water. Heat to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form a uniform emulsion.
-
Cooling: Continue stirring at a lower speed until the emulsion cools down to room temperature.
-
Final Adjustments: Add the preservative and adjust the pH if necessary.
-
Photostability Testing: Evaluate the photostability of the final formulation using the protocol described in Protocol 1.
Visualizations
Caption: Experimental workflow for photostability testing of this compound.
Caption: Proposed photodegradation pathway for this compound.
References
Technical Support Center: Butopyronoxyl Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Butopyronoxyl condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound condensation reaction?
A1: The this compound condensation reaction is a base-catalyzed carbon-carbon bond-forming reaction, specifically a Claisen condensation. It involves the reaction of mesityl oxide with dibutyl oxalate in the presence of a strong base, such as sodium ethoxide, to synthesize this compound (butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate).[1]
Q2: What are the common causes of low yield in this reaction?
A2: Low yields in the this compound condensation can stem from several factors, including:
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Sub-optimal reaction conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.
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Reagent quality and stoichiometry: The purity of reactants and the molar ratio of mesityl oxide to dibutyl oxalate and the base are critical.
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Presence of moisture: The reaction is sensitive to water, which can consume the base and lead to side reactions.
-
Inefficient mixing: Poor mixing can lead to localized high concentrations of reactants and side product formation.
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Side reactions: Competing reactions, such as self-condensation of the reactants, can reduce the yield of the desired product.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Base | Ensure the sodium ethoxide is fresh and has been stored under anhydrous conditions. Consider preparing it fresh before the reaction. | A significant increase in product formation. |
| Presence of Moisture | Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced side reactions and improved yield. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the reactants. A slight excess of dibutyl oxalate may be beneficial. | Optimization of reactant consumption and product formation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each temperature. | An increase in the reaction rate and yield. |
Issue 2: Formation of Multiple Side Products
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can promote side reactions. | A cleaner reaction profile with fewer impurities. |
| Incorrect Order of Addition | Add the mesityl oxide slowly to the mixture of dibutyl oxalate and sodium ethoxide. This can minimize the self-condensation of mesityl oxide. | Reduced formation of byproducts from self-condensation. |
| Prolonged Reaction Time | Optimize the reaction time by monitoring the reaction progress closely. Stop the reaction once the starting material is consumed to a satisfactory level. | Minimized degradation of the product and formation of late-stage impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
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Mesityl oxide (freshly distilled)
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Dibutyl oxalate
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Sodium ethoxide
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Anhydrous ethanol
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Anhydrous diethyl ether
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer
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Heating mantle
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Separatory funnel
Procedure:
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Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add sodium ethoxide to the flask, followed by anhydrous ethanol to dissolve it.
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Add dibutyl oxalate to the flask and stir the mixture.
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Slowly add mesityl oxide dropwise from the dropping funnel to the reaction mixture at room temperature over a period of 30 minutes.
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After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
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Cool the reaction mixture to room temperature and quench by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2).
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Method Validation for Butopyronoxyl Analysis in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Butopyronoxyl analysis in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most common analytical techniques for the quantitative analysis of this compound in various matrices are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] GC is often coupled with a Mass Spectrometry (MS) detector for high selectivity and sensitivity.[1][2] HPLC systems are typically equipped with an Ultraviolet (UV) detector.[3][4]
Q2: What are the key validation parameters to assess for a this compound analytical method?
A2: According to international guidelines (e.g., ICH), the key validation parameters include:
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Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in MS detection, are a significant challenge in complex matrices. Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Use of an Internal Standard: An isotopically labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
Q4: What are the recommended storage conditions for this compound stock solutions and samples?
A4: this compound is reasonably stable in air but can be slowly affected by light. Therefore, it is recommended to:
-
Store stock solutions and standards in amber vials or protect them from light.
-
Store stock solutions at low temperatures (e.g., -20°C) for long-term stability.
-
Keep prepared samples in complex matrices refrigerated (2-8°C) or frozen (-20°C) prior to analysis to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Active sites in the GC inlet or column: Silanol groups on the liner or column can interact with the analyte. 2. Column contamination: Buildup of non-volatile matrix components at the head of the column. 3. Improper column installation: The column is positioned too high or too low in the inlet or detector. 4. Inappropriate solvent for splitless injection: The solvent may not be compatible with the stationary phase, leading to poor focusing. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. Consider using an end-capped column. 2. Trim the first 5-10 cm of the analytical column. Use a guard column to protect the analytical column. 3. Re-install the column according to the manufacturer's instructions for the specific instrument. 4. Ensure the injection solvent is compatible with the stationary phase polarity. For splitless injections, the initial oven temperature should be about 10-20°C below the boiling point of the solvent. |
| Poor Peak Shape (Fronting) | 1. Column overload: Injecting too much sample onto the column. 2. Incompatible solvent: The sample is dissolved in a solvent that is much stronger than the mobile phase (in HPLC). | 1. Dilute the sample or reduce the injection volume. Use a column with a higher capacity (thicker film or wider diameter). 2. Reconstitute the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | 1. Leaks in the GC system: A leak in the carrier gas line or at the injector. 2. Fluctuations in oven temperature or mobile phase composition. 3. Column degradation. | 1. Perform a leak check of the GC system. 2. Verify the oven temperature is stable and the mobile phase composition is consistent. 3. Condition the column or replace it if it is old or has been exposed to harsh conditions. |
| Low Sensitivity / Poor Peak Response | 1. Degradation of this compound: The analyte may be degrading in the sample, stock solution, or during injection. 2. Injector issues: The injector may be dirty or operating at a suboptimal temperature. 3. Detector malfunction: The detector may not be sensitive enough or may require cleaning. | 1. Prepare fresh stock solutions and samples. Ensure proper storage conditions. Use a stability-indicating method. 2. Clean the injector and optimize the injector temperature. 3. Check the detector settings and perform necessary maintenance. |
Sample Preparation and Matrix Effect Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | 1. Inefficient extraction: The chosen solvent or extraction technique is not effectively removing this compound from the matrix. 2. Analyte loss during solvent evaporation. 3. Adsorption to labware. | 1. Optimize the extraction solvent and method (e.g., increase extraction time, use a different solvent). This compound is miscible with alcohol, chloroform, and ether. 2. Carefully control the evaporation step (e.g., use a gentle stream of nitrogen, control the temperature). 3. Use silanized glassware to prevent adsorption. |
| High Matrix Effects (Signal Suppression or Enhancement) | 1. Insufficient cleanup: The sample preparation method does not adequately remove interfering matrix components. 2. Co-elution of matrix components with the analyte. | 1. Incorporate additional cleanup steps in your sample preparation, such as SPE with different sorbents or a dispersive SPE (dSPE) cleanup after QuEChERS. 2. Modify the chromatographic conditions (e.g., change the gradient, use a different column) to improve the separation of this compound from interfering peaks. |
Method Validation Data (Example)
The following tables provide example validation parameters for the analysis of this compound by GC-MS and HPLC-UV. These values are typical for pesticide residue analysis and should be established for each specific method and matrix.
Table 1: GC-MS Method Validation Parameters (Example)
| Parameter | Specification | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be defined by linearity studies | 10 - 1000 ng/mL |
| LOD | Signal-to-Noise ratio of 3:1 | 3 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 10 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Repeatability: ≤ 15% Intermediate Precision: ≤ 20% | Repeatability: < 10% Intermediate Precision: < 15% |
| Specificity | No interfering peaks at the retention time of the analyte | Confirmed by analyzing blank matrix samples |
Table 2: HPLC-UV Method Validation Parameters (Example)
| Parameter | Specification | Example Value |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Range | To be defined by linearity studies | 0.1 - 20 µg/mL |
| LOD | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) | 0.03 µg/mL |
| LOQ | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) | 0.1 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 98 - 103% |
| Precision (% RSD) | Repeatability: ≤ 15% Intermediate Precision: ≤ 20% | Repeatability: < 5% Intermediate Precision: < 10% |
| Specificity | Peak purity analysis and no interferences from blank matrix | Peak purity index > 0.999 |
Experimental Protocols (Generalized)
Protocol 1: Sample Preparation of this compound from a Cream-Based Cosmetic Matrix using SPE
-
Sample Weighing: Accurately weigh 1.0 g of the cosmetic cream into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Vortex for 2 minutes to disperse the sample.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 5 mL of the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol (80:20, v/v) solution to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase (for HPLC) or an appropriate solvent (for GC).
Protocol 2: GC-MS Analysis of this compound
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Splitless, 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C
-
Ramp 3: 20°C/min to 280°C, hold for 5 minutes
-
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 125, confirmation ions).
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Gas Chromatography–Mass Spectrometry Characterization of Bioactive Compounds from Ziziphus nummularia (Burm. F.) Stem Bark with Promising In Vitro Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations [mdpi.com]
- 4. longdom.org [longdom.org]
Optimizing Butopyronoxyl delivery systems for enhanced residual activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Butopyronoxyl delivery systems to enhance residual activity.
Troubleshooting Guides
This section addresses common issues encountered during the formulation and evaluation of this compound delivery systems.
Table 1: Troubleshooting Common Issues in this compound Delivery System Development
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency / Drug Loading | - Incompatible polymer/lipid and drug - Suboptimal process parameters (e.g., homogenization speed, temperature) - Drug leakage during formulation | - Screen different polymer/lipid matrices for better compatibility with this compound. - Optimize process parameters such as stirring speed, temperature, and sonication time. - Adjust the drug-to-carrier ratio. |
| Poor Physical Stability of Formulation (e.g., aggregation, phase separation) | - Inappropriate surfactant or emulsifier concentration - High storage temperatures - Incorrect pH of the formulation | - Optimize the type and concentration of surfactant/co-surfactant. - Conduct stability studies at different temperatures to determine optimal storage conditions.[1] - Adjust the pH of the aqueous phase to enhance stability.[2] |
| Rapid Release of this compound (Burst Effect) | - High concentration of drug on the surface of the carrier - Porous or cracked carrier morphology - Swelling or rapid degradation of the carrier matrix | - Modify the formulation process to minimize surface-associated drug. - Use a combination of polymers to create a denser carrier matrix. - Cross-link the polymer to reduce swelling and degradation rates. |
| Inconsistent Particle Size Distribution | - Inadequate energy input during homogenization - Ostwald ripening in nanoemulsions - Aggregation of particles | - Increase homogenization speed or sonication time. - Select an appropriate oil phase and surfactant to minimize Ostwald ripening. - Optimize the zeta potential of the particles to ensure good colloidal stability. |
| Low Residual Activity in Efficacy Assays | - Rapid evaporation or degradation of this compound - Insufficient deposition of the formulation on the test surface - Sub-lethal dosage applied | - Utilize controlled-release formulations like microencapsulation to protect this compound and prolong its release.[3][4] - Ensure uniform application and adherence of the formulation to the substrate. - Verify the concentration of the active ingredient in the final formulation. |
Frequently Asked Questions (FAQs)
1. What are the most promising delivery systems for enhancing the residual activity of this compound?
Microencapsulation and nanoemulsions are two of the most promising approaches. Microencapsulation involves entrapping this compound within a polymeric shell, which protects it from environmental degradation and controls its release over time.[3] Nanoemulsions are oil-in-water or water-in-oil dispersions with very small droplet sizes, which can improve the stability and skin adhesion of this compound, leading to longer-lasting repellency.
2. How can I determine the encapsulation efficiency of my this compound formulation?
Encapsulation efficiency (EE) is typically determined by separating the encapsulated this compound from the unencapsulated (free) drug. This can be achieved by methods like centrifugal ultrafiltration. The amount of free this compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The EE is then calculated using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
3. What is the standard method for evaluating the residual activity of a this compound formulation?
The "arm-in-cage" test is a widely accepted laboratory method for evaluating the efficacy and residual activity of topical insect repellents. This test involves applying the repellent formulation to a volunteer's forearm, which is then exposed to a cage of host-seeking mosquitoes at regular intervals. The time until the first confirmed bite is recorded as the complete protection time (CPT), which serves as a measure of residual activity.
4. How does the choice of polymer affect the release profile of this compound from microcapsules?
The polymer's properties, such as its molecular weight, hydrophobicity, and degradation rate, significantly influence the release of this compound. For a sustained release, polymers that are more hydrophobic and have a slower degradation rate are generally preferred. The thickness and porosity of the polymer shell also play a crucial role; a thicker, denser shell will result in a slower release rate.
5. What factors should I consider when developing a stable nanoemulsion for this compound?
Key factors include the choice of oil phase, surfactant, and co-surfactant. The oil phase should have good solubility for this compound. The surfactant and co-surfactant system must be optimized to reduce the interfacial tension between the oil and water phases, leading to the formation of small, stable droplets. The ratio of oil, surfactant, and water is critical and can be optimized using ternary phase diagrams. Environmental factors like pH and temperature can also impact the stability of the nanoemulsion.
Experimental Protocols
Protocol for Preparation of this compound-Loaded Microparticles by Solvent Evaporation
Objective: To encapsulate this compound within a polymeric matrix to achieve controlled release.
Materials:
-
This compound
-
Polymer (e.g., polylactic acid - PLA)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., distilled water with a surfactant like polyvinyl alcohol - PVA)
-
Homogenizer
-
Magnetic stirrer
Methodology:
-
Dissolve a known amount of this compound and PLA in dichloromethane to form the organic phase.
-
Prepare the aqueous phase by dissolving PVA in distilled water.
-
Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion.
-
Continuously stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid, this compound-loaded microparticles.
-
Collect the microparticles by centrifugation, wash them with distilled water to remove excess surfactant, and then freeze-dry for storage.
Protocol for In Vitro Release Testing of this compound Formulations
Objective: To determine the release rate of this compound from the delivery system over time.
Materials:
-
This compound formulation
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent)
-
Magnetic stirrer
-
HPLC for analysis
Methodology:
-
Mount the synthetic membrane onto the Franz diffusion cell, separating the donor and receptor compartments.
-
Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin temperature.
-
Apply a known quantity of the this compound formulation uniformly onto the membrane in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Plot the cumulative amount of this compound released per unit area against time to determine the release profile.
Protocol for Arm-in-Cage Efficacy Test for Residual Activity
Objective: To evaluate the complete protection time of the this compound formulation against mosquitoes.
Materials:
-
This compound formulation
-
Human volunteers
-
Mosquito cages containing host-seeking female mosquitoes (e.g., Aedes aegypti)
-
Timer
Methodology:
-
Recruit healthy adult volunteers and obtain informed consent.
-
Apply a standardized amount of the this compound formulation evenly to a defined area on the volunteer's forearm.
-
At set intervals (e.g., every 30 minutes), the volunteer will insert their treated arm into the mosquito cage for a fixed duration (e.g., 3 minutes).
-
Record the number of mosquito landings and bites during each exposure period.
-
The test is concluded when the first confirmed bite occurs.
-
The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
Visualizations
References
Validation & Comparative
Butopyronoxyl vs. DEET: A Comparative Efficacy Analysis for Researchers
A deep dive into the experimental data and mechanisms of two notable insect repellents, Butopyronoxyl and DEET, reveals a significant disparity in available research and a clear leader in documented efficacy. While DEET has been extensively studied and remains the gold standard for insect repellents, this compound, a historically used agent, lacks robust, publicly available data for a direct, quantitative comparison.
This guide synthesizes the available scientific information on both compounds, presenting a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Efficacy Data: A Tale of Two Repellents
Quantitative data on the efficacy of insect repellents is crucial for assessing their performance. The most common metric used in laboratory settings is the "complete protection time" (CPT), which is the duration a repellent prevents biting from specific insect species under controlled conditions.
While extensive data is available for DEET, demonstrating a direct correlation between concentration and the duration of protection, similar quantitative data for this compound is scarce in publicly accessible scientific literature. Historically, this compound, also known as Indalone, was often used in combination with other repellents, making it difficult to assess its standalone efficacy.
Table 1: Comparative Efficacy Data for DEET against Aedes aegypti (Yellow Fever Mosquito)
| DEET Concentration | Mean Complete Protection Time (Minutes) | Reference |
| 24% | >300 (up to 6 hours) | [1] |
| 23.8% | 301.5 | [2] |
| 20% | ~240 (almost 4 hours) | [3] |
| 6.65% | ~120 (almost 2 hours) | [3] |
| 4.75% | ~90 (roughly 1.5 hours) | [3] |
Note: The efficacy of this compound is not included in this table due to the lack of available quantitative data on its complete protection time in a direct comparison with DEET.
Experimental Protocols: The "Arm-in-Cage" Test
The "arm-in-cage" test is a standardized and widely accepted laboratory method for evaluating the efficacy of topical insect repellents. This protocol provides a controlled environment to determine the complete protection time of a repellent formulation.
Detailed Methodology for the Arm-in-Cage Test:
-
Subject Recruitment: Healthy adult volunteers who are not pregnant or breastfeeding and have no known skin conditions or allergies to insect bites or the test substances are recruited. Informed consent is obtained from all participants.
-
Mosquito Rearing: A colony of disease-free, host-seeking female mosquitoes (commonly Aedes aegypti) is maintained under controlled laboratory conditions of temperature, humidity, and light cycles.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm. A control arm, treated with a placebo or left untreated, is also included in the study. The volunteer's hands are typically covered with gloves to prevent bites in untreated areas.
-
Exposure: At predetermined intervals (e.g., every 30 or 60 minutes), the volunteer inserts the treated forearm into a cage containing a specified number of hungry female mosquitoes (e.g., 200).
-
Data Collection: The time to the first confirmed mosquito bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within the same or a subsequent exposure period. This time is recorded as the complete protection time (CPT).
-
Ethical Considerations: All studies involving human subjects must be approved by an institutional review board (IRB) and adhere to strict ethical guidelines to ensure the safety and well-being of the participants.
Below is a graphical representation of a typical workflow for an arm-in-cage experiment.
Signaling Pathways: Unraveling the Mechanism of Repellency
The mechanisms by which insect repellents exert their effects are complex and involve interactions with the insect's sensory systems.
DEET's Multi-Modal Mechanism
DEET's repellent action is not fully understood but is believed to be multi-modal, affecting both the insect's sense of smell (olfaction) and taste (gustation).
-
Olfactory Receptor Interaction: DEET is thought to interact with various olfactory receptors (ORs) in mosquitoes. One hypothesis is that DEET confuses the insect's olfactory system by jamming the receptors that detect human odors like lactic acid and carbon dioxide, making it difficult for the mosquito to locate a host. Another theory suggests that mosquitoes have specific receptors that detect DEET as an unpleasant smell, leading to avoidance behavior.
-
Gustatory Receptor Interaction: Upon contact, DEET is also believed to activate bitter taste receptors on the mosquito's legs and mouthparts, creating an aversive taste that discourages biting.
The following diagram illustrates the proposed signaling pathways for DEET's repellent action.
This compound's Mechanism: The Unanswered Question
The precise mechanism of action for this compound as an insect repellent is not well-documented in the available scientific literature. While it is known to be effective against biting insects, the specific signaling pathways and receptor interactions involved in its repellent effect remain to be fully elucidated. Further research is needed to understand how this compound disrupts an insect's ability to find and bite a host.
Conclusion
Based on the currently available and accessible scientific data, DEET demonstrates superior and well-documented efficacy as an insect repellent compared to this compound. The extensive body of research on DEET provides a clear understanding of its dose-dependent protection times and its multi-modal mechanism of action. In contrast, the lack of quantitative efficacy data and detailed mechanistic studies for this compound makes a direct and comprehensive comparison challenging. For researchers, scientists, and drug development professionals, DEET remains the benchmark against which new repellent technologies should be measured. Future research focusing on the standalone efficacy and mechanism of action of this compound would be valuable in providing a more complete comparative analysis.
References
A Comparative Analysis of Butopyronoxyl and Picaridin Repellency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect repellent properties of Butopyronoxyl and Picaridin, drawing upon available experimental data. The information is intended to assist researchers and professionals in the field of drug and repellent development in understanding the efficacy and mechanisms of these two compounds.
Executive Summary
Both this compound and Picaridin are synthetic compounds developed to repel a range of arthropods. Picaridin, a newer agent, has been extensively studied and is widely available in commercial products. It has demonstrated broad efficacy and a favorable safety profile. This compound, also known as Indalone, is an older repellent, historically used as a component in the "6-2-2" repellent mixture. While effective, it is less common in modern formulations, and publicly available data on its sole performance is less abundant compared to Picaridin. This guide synthesizes the existing data to facilitate a comparative understanding.
Data Presentation: Repellency Efficacy
Quantitative data on the repellency of this compound and Picaridin against various arthropods are summarized below. It is important to note that direct, head-to-head comparative studies are limited. Therefore, the data presented is a compilation from various studies and experimental conditions, which should be taken into consideration when interpreting the results.
| Repellent | Arthropod Species | Concentration | Protection Time (hours) | Study Type |
| Picaridin | Aedes aegypti (mosquito) | 20% | ~5 - 8 | Laboratory/Field |
| Ticks | 20% | Up to 12 | Laboratory/Field | |
| Biting Flies | 20% | >5 | Field | |
| This compound | Mosquitoes (general) | 20% (in 6-2-2) | 5 - 7 (mixture) | Historical Field Data |
| Ticks | Not specified | Effective | General Statement | |
| Gnats, Stable flies | Not specified | Effective | General Statement |
Note: The protection time for this compound is primarily derived from its use in the "6-2-2" mixture, which also contained Dimethyl phthalate and Ethylhexanediol.[1][2] The individual contribution of this compound to the overall protection time in these historical studies is not precisely delineated. Picaridin's efficacy is well-documented in numerous contemporary studies against a variety of mosquito species and ticks.[3][4]
Experimental Protocols
The efficacy of insect repellents is primarily evaluated through standardized laboratory and field tests. The following are detailed methodologies commonly cited in the assessment of repellents like this compound and Picaridin.
Arm-in-Cage Test
This is a standard laboratory method to determine the complete protection time (CPT) of a topical repellent.
-
Objective: To measure the duration a repellent provides complete protection from mosquito bites in a controlled environment.
-
Procedure:
-
A specified number of host-seeking female mosquitoes (e.g., 200) are placed in a test cage.
-
A human volunteer's forearm is treated with a precise amount of the repellent formulation.
-
The treated forearm is exposed to the mosquitoes in the cage for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
The time from application to the first confirmed bite (often defined as one bite followed by another within a set timeframe) is recorded as the Complete Protection Time (CPT).
-
-
Variables: Mosquito species, mosquito age and hunger level, temperature, and humidity are all controlled variables.
Human Landing Catch (HLC)
This is a field method used to evaluate repellent efficacy under real-world conditions.
-
Objective: To assess the reduction in mosquito landings on a human subject in a natural environment.
-
Procedure:
-
Trained volunteers are positioned in an area with a natural mosquito population.
-
One leg of the volunteer is treated with the repellent, while the other serves as a control.
-
Volunteers collect mosquitoes that land on their exposed lower legs before they bite, using a mouth aspirator.
-
The number of mosquitoes collected from the treated and untreated legs are compared to calculate the percent repellency.
-
-
Ethical Considerations: This method raises ethical concerns due to the potential for disease transmission. Alternative methods, such as the human-baited double net trap, are sometimes used to mitigate this risk.
Signaling Pathways and Mechanism of Action
Picaridin
Picaridin's mode of action involves the insect's olfactory system. It is believed to work by blocking the odorant receptors (ORs) of insects, making it difficult for them to recognize and locate a host. When applied, Picaridin forms a vapor barrier on the skin's surface that deters mosquitoes from landing. Studies have shown that Picaridin can bind to odorant binding proteins (OBPs) in insects, such as AgamOBP1 in Anopheles gambiae, which interferes with the transport of host cues to the olfactory receptors.
This compound
Detailed information on the specific signaling pathway of this compound is less prevalent in recent scientific literature. However, as a repellent, it is understood to function by disrupting an insect's ability to locate a host, likely through interaction with its olfactory system. It is presumed to interfere with the insect's sensory perception of attractants such as carbon dioxide and lactic acid, similar to other repellents. The exact molecular targets within the insect's olfactory system have not been as extensively characterized as those for Picaridin.
References
Efficacy of Butopyronoxyl Against Mosquito Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Butopyronoxyl (also known as Indalone), a historically significant mosquito repellent. The following sections detail its efficacy against various mosquito species, compare its performance with alternative repellents based on available data, and outline the experimental protocols used for such evaluations.
Overview of this compound
This compound is an insect repellent that has been used for protection against biting insects, including mosquitoes, gnats, and stable flies.[1] While it was once a component of military and civilian insect repellents, its use has largely been supplanted by newer compounds. Consequently, publicly available, direct comparative efficacy data against modern repellents is limited. This guide synthesizes the available historical and general information to provide a comparative perspective.
Comparative Efficacy Data
Table 1: Complete Protection Time of Various Repellents Against Aedes aegypti
| Repellent | Concentration (%) | Mean Complete Protection Time (minutes) |
| DEET | 23.8 | 301.5 |
| DEET | 20 | ~180 |
| DEET | 4.75 | 88.4 |
| Picaridin | 20 | ~180 |
| IR3535 | 20 | ~180 |
| Oil of Lemon Eucalyptus (PMD) | 30 | Comparable to low-dose DEET (5-10%) |
| Citronella | 5-10 | < 20 |
| This compound | N/A | Data not available in recent studies |
Note: Data is compiled from multiple studies and may vary based on formulation and experimental conditions.[2][3][4]
Table 2: Efficacy of Various Repellents Against Anopheles and Culex Species
| Repellent | Mosquito Species | Efficacy Metric | Results |
| DEET | Anopheles sp. | Complete Protection Time | 4-10 hours on average |
| Picaridin | Anopheles sp. | Complete Protection Time | 4-10 hours on average |
| IR3535 | Anopheles sp. | Complete Protection Time | 4-10 hours on average |
| DEET | Culex quinquefasciatus | Complete Protection Time | Generally high, often exceeding 6 hours |
| IR3535 | Culex quinquefasciatus | Complete Protection Time | ~6 hours |
| This compound | Anopheles / Culex | Complete Protection Time | Data not available in recent studies |
Note: Efficacy can vary significantly between different species within the same genus.[5]
Experimental Protocols
The efficacy of mosquito repellents is typically evaluated using standardized laboratory and field testing methods. These protocols are crucial for generating reliable and comparable data.
Arm-in-Cage Test
This is a standard laboratory method to determine the complete protection time of a topical repellent.
-
Objective: To measure the duration a repellent provides complete protection from mosquito bites on human skin under controlled conditions.
-
Procedure:
-
A defined area of a volunteer's forearm is treated with a specific amount of the repellent formulation. The rest of the arm and hand are covered with a protective glove.
-
The treated arm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus).
-
The time until the first confirmed mosquito bite is recorded. A "confirmed bite" is typically defined as a mosquito probing and engorging for a set duration (e.g., 2-5 seconds).
-
Exposures are typically repeated at set intervals (e.g., every 30 minutes) until the repellent fails.
-
-
Data Analysis: The complete protection time (CPT) is the time from application to the first confirmed bite. Mean CPT is calculated across multiple volunteers.
Y-Tube Olfactometer Assay
This laboratory bioassay is used to assess the spatial repellency of a compound.
-
Objective: To determine if a substance can repel mosquitoes from a distance by disrupting their host-seeking behavior.
-
Procedure:
-
A Y-shaped glass or plastic tube is used. A stream of clean air is passed through one arm (control), and air carrying the vapor of the test substance is passed through the other arm.
-
A single mosquito is released at the base of the "Y" and is given a set amount of time to choose one of the arms.
-
The choice of the mosquito is recorded. A choice is typically defined as the mosquito moving a certain distance into an arm.
-
The experiment is repeated with a large number of mosquitoes.
-
-
Data Analysis: The number of mosquitoes choosing the control arm versus the treated arm is compared to determine if the test substance has a significant repellent effect.
Mandatory Visualizations
Experimental Workflow for Repellent Efficacy Testing
Caption: Workflow for evaluating mosquito repellent efficacy.
Proposed Signaling Pathway for Olfactory Repellency
The precise molecular mechanism of this compound's repellency is not well-documented in recent literature. However, a plausible general mechanism for olfactory repellents involves the interaction with olfactory receptors (ORs) on the mosquito's antennae, leading to a behavioral avoidance response.
Caption: Proposed olfactory signaling pathway for repellency.
Conclusion
While this compound has a history as an insect repellent, there is a significant lack of current, publicly available data to rigorously compare its efficacy against modern repellents like DEET, Picaridin, and IR3535 for various mosquito species. The standardized experimental protocols outlined in this guide are essential for generating the robust data needed for such comparisons. Future research directly comparing this compound with currently recommended repellents would be necessary to fully ascertain its relative effectiveness and potential role in modern vector control strategies. Researchers in drug development should be aware of this data gap when considering older compounds for new formulations or applications.
References
Validating Butopyronoxyl's Repellency in Tropical Field Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of insect repellent performance, with a focus on validating efficacy in tropical field conditions. While the primary subject of inquiry is Butopyronoxyl, a notable lack of recent, publicly available field data for this compound necessitates a broader comparison with currently leading alternatives: DEET, Picaridin, and IR3535. This document summarizes available quantitative data, details established experimental protocols for repellent validation, and visualizes key scientific workflows and concepts.
Executive Summary
This compound (also known as Indalone) is a historically significant insect repellent, notably used in mid-20th century military formulations. However, a thorough review of contemporary scientific literature reveals a significant gap in data regarding its efficacy, particularly from tropical field studies. In contrast, DEET (N,N-diethyl-meta-toluamide), Picaridin (icaridin), and IR3535 (ethyl butylacetylaminopropionate) are well-studied, with extensive data on their performance against various mosquito species in diverse environments. This guide, therefore, presents a detailed comparison of these three leading repellents to provide a benchmark for any future validation studies of this compound or other novel repellent compounds.
Comparative Repellent Efficacy
The following tables summarize the protection times of DEET, Picaridin, and IR3535 against common mosquito vectors found in tropical regions. It is important to note that protection times can vary significantly based on factors such as the concentration of the active ingredient, formulation, environmental conditions (e.g., temperature, humidity, wind), and the species of insect.
Table 1: Comparative Efficacy (Complete Protection Time in Hours) of Common Insect Repellents
| Active Ingredient | Concentration | Aedes aegypti (Dengue, Zika, Chikungunya vector) | Anopheles gambiae (Malaria vector) | Culex quinquefasciatus (West Nile virus vector) |
| DEET | 20-30% | 4 - 8 hours | 6 - 10 hours | 5 - 9 hours |
| Picaridin | 20% | 6 - 8 hours | 6 - 8 hours | 5 - 7 hours |
| IR3535 | 20% | 4 - 6 hours | 3 - 5 hours | 4 - 6 hours |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: The protection times listed are approximate and based on a compilation of multiple studies. Actual performance may vary.
Experimental Protocols for Repellent Efficacy Testing
Standardized protocols are crucial for generating reliable and comparable data on repellent efficacy. The following are detailed methodologies for laboratory and field-based studies, adapted from guidelines by the World Health Organization (WHO) and the Environmental Protection Agency (EPA).
Laboratory-Based Efficacy Testing: Arm-in-Cage Method
This method assesses the intrinsic repellency of a substance in a controlled environment.
-
Test Subjects: A panel of human volunteers (typically 5-10) who have provided informed consent.
-
Test Organisms: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) that have been starved for a minimum of 12 hours.
-
Procedure:
-
A defined area of a volunteer's forearm is marked (e.g., 300 cm²).
-
The test repellent is applied to the marked area at a specified dose (e.g., 1.0 mL). The other arm serves as a control (untreated or treated with a placebo).
-
The treated forearm is exposed to a cage containing a known number of mosquitoes (e.g., 200) for a set duration (e.g., 3 minutes).
-
The number of mosquito landings and attempted bites is recorded.
-
Exposures are repeated at regular intervals (e.g., every 30 minutes) until the repellent fails (e.g., two or more bites are recorded in a single exposure).
-
-
Data Analysis: The time from application to repellent failure is recorded as the "complete protection time."
Field-Based Efficacy Testing: Human-Bait Technique
This method evaluates repellent performance under real-world, tropical conditions.
-
Study Site: An area with a high population of wild, host-seeking mosquitoes.
-
Test Subjects: Human volunteers with informed consent and appropriate medical supervision.
-
Procedure:
-
Volunteers apply the test repellent to exposed skin at a standardized rate.
-
Volunteers are positioned in the study site during peak mosquito activity hours.
-
Trained observers collect all mosquitoes that land on the volunteers' bodies over a specified period (e.g., 10 minutes of each hour).
-
Collections are made from both repellent-treated and untreated (control) volunteers.
-
-
Data Analysis: Repellency is calculated as the percentage reduction in mosquito landings on treated volunteers compared to the control group. The duration of protection is the time until the repellency drops below a predetermined threshold (e.g., 95%).
Visualizing Scientific Concepts
Experimental Workflow for Repellent Efficacy Testing
The following diagram illustrates a typical workflow for validating the efficacy of an insect repellent, from initial laboratory screening to field validation.
Synergistic Effects of Butopyronoxyl with Other Insect Repellents: A Comparative Guide
While Butopyronoxyl was historically a component of combination insect repellents, publicly available, detailed experimental data quantifying its synergistic effects with other repellents is notably scarce in contemporary scientific literature. This guide synthesizes the available historical context and draws comparisons with established principles of repellent synergy to provide a comprehensive overview for researchers, scientists, and drug development professionals.
This compound, also known as Indalone, is an insect repellent that was notably used in the mid-20th century, often in combination with other active ingredients. The most well-documented of these combination formulations was the United States military's M-250 insect repellent, which consisted of this compound, Dimethyl Phthalate, and 2-Ethylhexane-1,3-diol. The rationale behind this multi-component formulation was likely to broaden the spectrum of repelled insects and to extend the duration of protection.
Historical Combination: The M-250 Formulation
Historical records indicate that this compound was typically used in an admixture containing two parts this compound, six parts Dimethyl Phthalate, and two parts 2-Ethylhexane-1,3-diol[1]. This formulation was developed for application to human skin to repel a variety of biting insects, including ticks, mosquitoes, gnats, and stable flies[1]. While the use of this specific combination by the U.S. Army points towards a perceived enhancement of efficacy, detailed studies that scientifically validate a synergistic interaction—where the combined effect is greater than the sum of the individual components' effects—are not readily found in modern, peer-reviewed journals. This compound is no longer registered for use in the United States with the Environmental Protection Agency (EPA)[1].
Principles of Synergism in Insect Repellents
The concept of synergistic combinations in insect repellents is an active area of research. The goal is often to achieve a more potent and longer-lasting effect while potentially reducing the required concentrations of individual active ingredients, which can, in turn, minimize potential toxicity.
Synergism can be achieved through various mechanisms, including:
-
Complementary Modes of Action: Different repellents may act on different olfactory or gustatory receptors of the insect. A combination can thus block a wider range of sensory pathways that insects use to locate a host.
-
Enhanced Bioavailability or Volatility: One component in a mixture might alter the physical properties of another, such as its evaporation rate from the skin, thereby prolonging its repellent effect.
-
Inhibition of Metabolic Resistance: In some cases, one compound can inhibit enzymes in the insect that would otherwise break down the primary repellent, thus increasing its effectiveness.
Recent studies on other repellent combinations, such as those involving essential oils or mixtures of synthetic repellents like DEET and IR3535, have demonstrated these synergistic principles. For instance, certain essential oil mixtures have been shown to produce a much stronger escape response in mosquitoes than the individual oils alone[2][3].
Lack of Quantitative Data for this compound Synergy
A thorough search of scientific databases reveals a significant gap in the availability of quantitative data from controlled studies on the synergistic effects of this compound. To definitively establish synergy, experiments would need to compare the protection time, knockdown percentage, or mortality rates of the this compound combination against its individual components at equivalent concentrations.
Table 1: Hypothetical Data Structure for Synergism Analysis
| Repellent Formulation | Concentration (%) | Mean Protection Time (minutes) vs. Aedes aegypti |
| This compound | X | Data Unavailable |
| Dimethyl Phthalate | Y | Data Unavailable |
| 2-Ethylhexane-1,3-diol | Z | Data Unavailable |
| This compound + Dimethyl Phthalate + 2-Ethylhexane-1,3-diol | X + Y + Z | Data Unavailable |
The absence of such data prevents a direct, evidence-based comparison of this compound's synergistic performance with other repellent combinations.
Experimental Protocols for Evaluating Repellent Synergy
For researchers interested in investigating the potential synergistic effects of this compound or other repellent combinations, a standard experimental workflow would be necessary.
Key Experimental Methodologies:
-
Arm-in-Cage Test: This is a standard laboratory method to determine the complete protection time of a repellent against biting insects, typically mosquitoes.
-
Protocol: A known number of host-seeking female mosquitoes are placed in a cage. A volunteer's arm, treated with a specific concentration of the repellent formulation, is then exposed to the mosquitoes. The time until the first confirmed bite is recorded. This is repeated for each individual component and the combination.
-
-
Excito-Repellency Test Chamber: This method assesses both the contact irritancy and non-contact repellent effects of a substance.
-
Protocol: Mosquitoes are released into a chamber system where they can choose between a treated and an untreated area. The number of mosquitoes that move away from the treated area provides a measure of repellency.
-
-
Field Studies: To assess the real-world efficacy, studies are conducted in environments with natural populations of biting insects.
-
Protocol: Volunteers apply different repellent formulations and are exposed to insects for defined periods. The number of bites is recorded to compare the effectiveness of the treatments.
-
Below is a conceptual workflow for evaluating repellent synergy.
Potential Signaling Pathways
The precise molecular targets for this compound are not well-elucidated in the current literature. However, insect repellents are generally understood to interact with the insect's olfactory system. This complex system involves several families of receptor proteins located in the antennae and maxillary palps, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).
A synergistic effect could arise from the combined action on different components of this signaling pathway. For instance, one repellent might act as an agonist or antagonist on a specific OR, while another could interfere with the function of the obligate co-receptor Orco, leading to a more profound disruption of the insect's ability to sense host cues.
The diagram below illustrates a simplified model of a potential synergistic interaction at the olfactory receptor neuron level.
Conclusion
While the historical use of this compound in combination formulations like the M-250 suggests a belief in its enhanced efficacy as part of a mixture, the lack of publicly accessible, rigorous scientific studies quantifying its synergistic effects is a significant limitation. For drug development professionals and researchers, this represents a notable knowledge gap. Future research, following established experimental protocols for synergy assessment, would be necessary to definitively characterize the nature of this compound's interactions with other insect repellents. In the absence of such data, comparisons must be drawn from the broader principles of repellent synergy observed with other active ingredients.
References
A Comparative Analysis of Butopyronoxyl and IR3535 for Tick Repellency
A comprehensive review of available scientific literature reveals a significant disparity in the data available for the tick-repellent properties of Butopyronoxyl and IR3535. While IR3535 has been the subject of numerous studies providing robust quantitative data on its efficacy, this compound, a historically used insect repellent, lacks accessible, detailed experimental evidence for its activity against ticks. This guide synthesizes the available information to provide a comparative overview for researchers, scientists, and drug development professionals.
Executive Summary
IR3535 (ethyl butylacetylaminopropionate) is a well-documented, effective tick repellent with extensive data supporting its long-lasting protection against various tick species. In contrast, this compound (also known as Indalone) has a history of use in insect repellent formulations, particularly for military use in the mid-20th century, but specific, publicly available quantitative data on its tick repellency is scarce. This makes a direct, data-driven comparison challenging. This guide will present the substantial evidence for IR3535's efficacy and detail the standard experimental protocols for evaluating tick repellents, while noting the data gap for this compound.
Quantitative Data on Tick Repellency
Due to the lack of available quantitative data for this compound, this section focuses on the performance of IR3535 as a tick repellent.
IR3535 Tick Repellency Data
Multiple studies have demonstrated the efficacy of IR3535 against various tick species. The complete protection time (CPT), which is the duration until the first confirmed tick bite or crossing of a treated skin area, is a key metric.
| Active Ingredient | Concentration (%) | Formulation | Tick Species | Complete Protection Time (CPT) (hours) |
| IR3535 | 10 | Lotion | Ixodes scapularis (Blacklegged tick) | 9.1[1] |
| IR3535 | 20 | Aerosol Spray | Ixodes scapularis (Blacklegged tick) | 11.0[1] |
| IR3535 | 20 | Pump Spray | Ixodes scapularis (Blacklegged tick) | 12.2[1] |
Experimental Protocols
The evaluation of tick repellent efficacy is conducted through standardized laboratory and field bioassays. These protocols are crucial for generating reliable and comparable data.
In-Vivo Human-Based Bioassay for Tick Repellency
A common and informative method for assessing the efficacy of a topical tick repellent is the in-vivo bioassay using human volunteers.
Objective: To determine the complete protection time (CPT) of a repellent formulation against a specific tick species.
Methodology:
-
Subject Recruitment and Preparation: Healthy adult volunteers are recruited. A defined area on the subject's forearm or lower leg is marked for repellent application. The surrounding skin is protected with a barrier.
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked skin area. A control area on the other limb is treated with a placebo or left untreated.
-
Tick Exposure: At predetermined time intervals after repellent application, laboratory-reared, pathogen-free ticks of a specific species and life stage (e.g., nymphs) are placed on the untreated area below the treated zone.
-
Observation: The ticks are observed for a set period (e.g., 5 minutes) to see if they will cross into the repellent-treated area. The number of ticks repelled (moving away from the treated area) and the number crossing the treated line are recorded.
-
Determination of Complete Protection Time (CPT): The CPT is defined as the time from repellent application until the first confirmed tick crossing of the treated area. A crossing is typically confirmed by a second tick from the same cohort also crossing the barrier.
-
Data Analysis: The mean CPT is calculated from the results of multiple volunteers.
In-Vivo Tick Repellent Testing Workflow
Tick Olfactory Signaling Pathway
The mechanism by which ticks detect and are repelled by chemical cues is still under investigation but is known to differ from that of insects. The primary olfactory organ in ticks is the Haller's organ, located on their front legs. Current research suggests a G-protein coupled receptor (GPCR) signaling cascade is involved.
When a repellent molecule enters the sensilla of the Haller's organ, it is thought to bind to a GPCR on the surface of an olfactory receptor neuron. This binding event initiates a cascade of intracellular events, likely involving the activation of G-proteins and subsequent production of second messengers. This signaling ultimately leads to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This nerve impulse is then transmitted to the tick's central nervous system, resulting in a behavioral response, such as moving away from the repellent source.
Hypothesized Tick Olfactory Signaling Pathway
Conclusion
Based on currently available and accessible scientific data, IR3535 is a well-substantiated tick repellent with proven, long-lasting efficacy against key tick species such as Ixodes scapularis. The wealth of quantitative data allows for informed decisions in the development of new repellent products.
This compound, while having a history as an insect repellent, suffers from a significant lack of contemporary, peer-reviewed data on its tick repellency. For researchers and drug development professionals, this data gap makes it difficult to assess its potential as a modern tick repellent. Future research efforts would be necessary to generate the required efficacy data to allow for a direct and meaningful comparison with well-characterized repellents like IR3535.
References
The Uncharted Territory of Butopyronoxyl: A Comparative Guide to Cross-Resistance in Insecticide-Resistant Insects
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of insecticide resistance is paramount for the development of effective and sustainable pest control strategies. This guide delves into the critical topic of cross-resistance, with a specific focus on the insect repellent Butopyronoxyl. While direct experimental data on this compound cross-resistance is notably scarce in publicly available literature, this document provides a comprehensive framework for understanding the phenomenon, comparing it with known insecticide cross-resistance patterns, and offering detailed protocols for future research.
Understanding Cross-Resistance: A Multi-Faceted Challenge
Cross-resistance occurs when an insect population that has developed resistance to one insecticide also exhibits resistance to other insecticides, often from the same chemical class or with a similar mode of action, even without prior exposure to these other compounds. This phenomenon is a significant hurdle in pest management, as it can render entire classes of insecticides ineffective.
The primary mechanisms driving insecticide resistance and, consequently, cross-resistance are:
-
Target-Site Insensitivity: Mutations in the specific protein targeted by an insecticide can prevent the chemical from binding effectively, thereby reducing its efficacy. A classic example is the knockdown resistance (kdr) mutations in the voltage-gated sodium channel, which confer resistance to pyrethroids and DDT.
-
Metabolic Resistance: Insects may evolve enhanced abilities to detoxify insecticides through the overexpression or increased activity of certain enzymes. The three major enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs).
The following diagram illustrates the principal mechanisms of insecticide resistance that can lead to cross-resistance.
Comparative analysis of the safety profile of Butopyronoxyl and other repellents
A comprehensive guide for researchers and drug development professionals on the toxicological profiles of Butopyronoxyl, DEET, Picaridin, and IR3535, complete with experimental data and standardized testing protocols.
Introduction
The selection of an appropriate insect repellent is a critical consideration in the development of personal protective measures against vector-borne diseases. While efficacy is a primary determinant, a thorough understanding of the safety profile of active ingredients is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the safety profiles of four widely used insect repellents: this compound, N,N-Diethyl-meta-toluamide (DEET), Picaridin (Icaridin), and Ethyl butylacetylaminopropionate (IR3535). The information presented is intended to facilitate an objective evaluation of these compounds based on available toxicological data and standardized experimental methodologies.
Comparative Safety Data
The following table summarizes the available quantitative data on the acute toxicity, dermal and ocular irritation, and skin sensitization potential of the selected insect repellents. It is important to note that a significant lack of publicly available, quantitative safety data for this compound presents a challenge for a direct comparative assessment.
| Safety Endpoint | This compound (Indalone) | DEET | Picaridin (Icaridin) | IR3535 |
| Acute Oral Toxicity (LD50, rat) | >1000 mg/kg (Moderate) | ~2000 mg/kg (Low) | >2000 mg/kg (Slightly Toxic) | >5000 mg/kg (Practically Non-toxic) |
| Acute Dermal Toxicity (LD50, rabbit) | Data Not Available | ~4280 mg/kg (Low) | >2000 mg/kg (Slightly Toxic) | >4000 mg/kg (Practically Non-toxic) |
| Skin Irritation (rabbit) | Mild Irritant | Mild to Moderate Irritant | Not an Irritant | Not an Irritant |
| Eye Irritation (rabbit) | Data Not Available | Moderate to Severe Irritant | Slight to Moderate Irritant | Severe Irritant |
| Skin Sensitization (guinea pig) | Data Not Available | Not a Sensitizer | Not a Sensitizer | Not a Sensitizer |
Note: The classifications (e.g., "Moderate," "Low") are based on established toxicology rating systems. The absence of specific numerical data for this compound in several categories highlights a significant data gap in the publicly accessible scientific literature.
Detailed Experimental Protocols
The safety data presented in this guide are primarily derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of toxicological data. Below are detailed methodologies for the key experiments cited.
Acute Oral Toxicity (Following OECD Guideline 401 - now superseded, but historically used)
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Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
-
Test Animals: Typically, young adult albino rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.
-
Procedure:
-
Animals are fasted prior to dosing (food, but not water, is withheld).
-
The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Several dose levels are used with a sufficient number of animals at each level (traditionally 5-10 animals per group).
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
A necropsy of all animals is performed to identify any gross pathological changes.
-
The LD50 is calculated statistically from the dose-response data.
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Acute Dermal Toxicity (Following OECD Guideline 402)
-
Objective: To determine the LD50 of a substance when applied to the skin in a single dose.
-
Test Animals: Typically, adult albino rabbits.
-
Procedure:
-
The fur on the dorsal area of the trunk of the test animals is clipped or shaved.
-
The test substance is applied uniformly over an area of not less than 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin.
-
The exposure duration is typically 24 hours.
-
After exposure, the residual test substance is removed.
-
Animals are observed for mortality, clinical signs, and body weight changes for 14 days.
-
A gross necropsy is performed on all animals.
-
The dermal LD50 is calculated.
-
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin inflammation.
-
Test Animals: Albino rabbits.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.
-
The patch is applied for a fixed period, typically 4 hours.
-
After the exposure period, the patch and any residual test substance are removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The reactions are scored according to a graded scale (e.g., Draize scale). The mean scores for erythema and edema are used to determine the primary irritation index.
-
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to produce irritation or corrosion when introduced into the eye.
-
Test Animals: Albino rabbits.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.
-
Observations are made for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling).
-
The severity of the reactions is scored according to a standardized scale.
-
Skin Sensitization (Following OECD Guideline 406 - Guinea Pig Maximization Test)
-
Objective: To assess the potential of a substance to induce a delayed hypersensitivity reaction (allergic contact dermatitis).
-
Test Animals: Young adult guinea pigs.
-
Procedure:
-
Induction Phase:
-
Intradermal injections of the test substance (with and without adjuvant) and adjuvant alone are made in the scapular region.
-
One week later, a topical application of the test substance is applied to the same area.
-
-
Challenge Phase:
-
Two weeks after the topical induction, a challenge patch containing the test substance is applied to a naive site on the flank of both test and control animals.
-
-
Evaluation:
-
The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
The incidence and severity of the skin reactions in the test group are compared to the control group to determine the sensitizing potential.
-
-
Signaling Pathways and Mechanisms of Toxicity
The understanding of the specific molecular mechanisms and signaling pathways through which insect repellents exert their toxic effects is an evolving area of research.
DEET: The neurotoxicity of DEET has been the most studied. While its primary repellent effect is believed to be through olfactory pathways in insects, toxic effects at high doses may involve the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, resulting in overstimulation of nerve signals. Some studies also suggest that DEET may interact with octopamine receptors in insects, which are involved in various physiological processes.
Picaridin and IR3535: The specific toxicological signaling pathways for Picaridin and IR3535 are less well-defined in the public literature compared to DEET. Their generally lower toxicity profiles suggest different or less potent interactions with critical physiological pathways. IR3535 is a synthetic amino acid that is structurally similar to the naturally occurring beta-alanine and is considered a biopesticide with a favorable safety profile.
This compound: Due to the limited available data, the specific signaling pathways associated with the toxicity of this compound are not well-characterized. Reports of potential liver damage suggest a need for further investigation into its metabolic pathways and potential for inducing hepatotoxicity.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Evaluating Butopyronoxyl: A Comparative Analysis of its Efficacy Against Ticks and Other Arthropods
Introduction
Butopyronoxyl, also known as Indalone, is a synthetic compound historically used as an insect repellent. This guide provides a comparative evaluation of its efficacy against ticks and other arthropods, juxtaposed with currently prevalent alternatives such as DEET, Picaridin, IR3535, and Oil of Lemon Eucalyptus (OLE). The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data, experimental methodologies, and a visualization of repellent testing workflows.
While this compound has been recognized as a repellent, publicly available, detailed quantitative efficacy data is notably scarce in contemporary scientific literature, limiting a direct and comprehensive comparison with more modern alternatives.[1] Its mode of action is generally understood to be the disruption of an insect's host-finding cues.[1]
Comparative Efficacy of Repellents
The following table summarizes the efficacy of various repellent active ingredients against ticks and mosquitoes, based on available studies. It is important to note the absence of specific, recent quantitative data for this compound in a comparative context.
| Active Ingredient | Target Arthropod | Concentration(s) Tested | Reported Efficacy (Protection Time / Repellency %) | Reference(s) |
| This compound | Ticks, Biting Flies, Gnats, Mosquitoes | Not specified in recent literature | Data not available in recent comparative studies. Described as an effective insect repellent. | [1] |
| DEET | Ticks | 20-30% | Up to 5 hours of protection. | [2][3] |
| Mosquitoes | 23.8% | ~5 hours of complete protection. | ||
| Picaridin (Icaridin) | Ticks | 20% | Up to 12 hours of protection. | |
| Mosquitoes | 20% | 8-14 hours of protection. | ||
| IR3535 | Ticks | 10-20% | 7.2 to 12.2 hours of protection in some studies. | |
| Mosquitoes | 20% | ~7 hours of protection. | ||
| Oil of Lemon Eucalyptus (PMD) | Ticks | 30% OLE (containing PMD) | ~2.7 hours of protection. | |
| Mosquitoes | 30-40% OLE | Up to 6 hours of protection. |
Note: Efficacy can vary significantly based on the specific arthropod species, environmental conditions, formulation, and individual user.
Experimental Protocols
The evaluation of arthropod repellents relies on standardized laboratory and field-based assays. Below are detailed methodologies for common experimental protocols used to assess the efficacy of repellents against ticks.
In Vitro Repellency Bioassay: Warm Glass Plate Method
This laboratory-based assay provides a controlled environment to assess the intrinsic repellent properties of a compound.
-
Apparatus: A heated glass plate maintained at a surface temperature of 35-36°C to mimic a host. The plate is marked with a treated and an untreated zone.
-
Test Substance Application: The test compound, dissolved in a suitable solvent (e.g., ethanol), is applied to the treated zone of the glass plate at a specific concentration (e.g., mg/cm²). The solvent is allowed to evaporate completely.
-
Tick Introduction: A specified number of ticks (e.g., 10-20 nymphs or adults of a species like Ixodes ricinus) are placed at the starting line between the treated and untreated zones.
-
Observation: The movement of the ticks is observed for a defined period (e.g., 3-5 minutes). Ticks exhibit negative geotaxis (upward movement) on untreated surfaces. An effective repellent will induce positive geotaxis (downward movement) or cause the ticks to drop off the plate.
-
Data Analysis: Repellency is calculated as the percentage of ticks that are "affected" (move downwards or fall off) in the treated zone compared to the control (untreated) zone. Effective Dose (ED) values, such as ED₅₀ or ED₇₅, can be determined.
In Vivo Repellency Bioassay: Human Subject Method
This assay evaluates repellent efficacy under more realistic conditions on human skin.
-
Test Area: A defined area on a human volunteer's forearm or lower leg is marked (e.g., a 3 cm wide band).
-
Test Substance Application: The repellent formulation is applied evenly to the test area at a specified dose. An adjacent area remains untreated as a control.
-
Tick Introduction: Ticks are placed on the untreated area below the treated zone.
-
Observation: The ticks are observed as they move. An effective repellent will prevent the ticks from crossing into the treated area. The number of ticks crossing into the treated zone is recorded over a set time period.
-
Data Analysis: Complete protection time is defined as the time until the first confirmed bite or crossing. Percentage repellency can also be calculated at different time points.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a candidate tick repellent, from initial in vitro screening to in vivo validation.
Caption: Workflow for evaluating tick repellent efficacy.
Repellent Mechanism of Action: A Generalized Pathway
While the precise molecular targets for many repellents are still under investigation, a generalized mechanism involves the interaction with arthropod chemosensory neurons. Repellents can act by either activating receptors that trigger an avoidance response or by blocking the function of receptors that detect host attractants.
Caption: Generalized mechanism of arthropod repellency.
Conclusion
This compound has a historical precedent as an insect repellent, but a lack of recent, publicly accessible, and quantitative efficacy data makes a direct comparison with modern alternatives like DEET, Picaridin, and IR3535 challenging. These newer active ingredients have been extensively studied, with a significant body of evidence supporting their efficacy and defining their protection times against a range of arthropods. For researchers and professionals in drug development, the focus remains on compounds with well-documented efficacy and safety profiles. Future research on this compound would require rigorous testing following standardized in vitro and in vivo protocols to ascertain its relative effectiveness in the current landscape of arthropod repellents.
References
The Synergistic Potential of Piperonyl Butoxide (PBO) with Butopyronoxyl: A Comparative Guide for Researchers
A comprehensive analysis of piperonyl butoxide's synergistic action and its theoretical application to the insect repellent butopyronoxyl, supported by experimental data from established insecticide combinations.
Executive Summary
Piperonyl butoxide (PBO) is a well-established synergist that enhances the efficacy of numerous insecticides by inhibiting the metabolic enzymes of insects, primarily cytochrome P450 monooxygenases. This guide explores the established synergistic mechanism of PBO and presents a comparative analysis of its effects when combined with conventional insecticides, particularly pyrethroids. While there is a significant lack of direct experimental data on the synergism between PBO and the insect repellent this compound, this document provides a theoretical framework for potential interactions based on known metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key biological processes to facilitate further investigation into novel synergist combinations.
The Synergistic Mechanism of Piperonyl Butoxide
Piperonyl butoxide's primary function is not to act as a standalone insecticide but to enhance the potency of other active ingredients.[1] Its mechanism of action is centered on the inhibition of the insect's natural defense systems.[1] Insects possess a range of detoxification enzymes, with cytochrome P450 monooxygenases (P450s) playing a crucial role in breaking down foreign compounds like insecticides.[2] PBO acts as a competitive inhibitor of these P450 enzymes by binding to their active sites. This inhibition prevents the enzymes from metabolizing the insecticide, leading to a higher concentration of the active ingredient within the insect's body for a longer duration, thereby increasing its efficacy.[1]
Signaling Pathway of PBO-Mediated Synergism
Caption: PBO inhibits cytochrome P450, preventing insecticide metabolism.
Quantitative Analysis of PBO Synergism with Insecticides
The synergistic effect of PBO is most extensively documented with pyrethroid insecticides. The synergism ratio (SR), calculated as the LD50 (or LC50) of the insecticide alone divided by the LD50 (or LC50) of the insecticide in the presence of PBO, is a key metric. An SR value greater than 1 indicates synergism. The following table summarizes data from studies on the synergistic effect of PBO with various insecticides against different insect species.
| Insecticide | Synergist | Insect Species | Metric | Value (without PBO) | Value (with PBO) | Synergism Ratio (SR) |
| Deltamethrin | PBO | Anopheles culicifacies (resistant) | % Mortality (24h) | 73.3 - 85.3% | 98.7 - 100% | - |
| Alpha-cypermethrin | PBO | Bemisia tabaci (resistant) | - | - | - | >60% suppression of resistance development |
| Fipronil | PBO | Chilo suppressalis (resistant) | LD50 | - | - | 1.85 - 2.53 |
| Pyrethrins | PBO | Hyalella azteca | 96-h LC50 | 0.76 µg/L | 0.23 µg/L (at 52:1 PBO:pyrethrins) | 3.4 |
Note: Data is compiled from multiple sources. The variability in metrics and experimental conditions across studies should be considered when making comparisons.
This compound: An Overview and Theoretical Synergism with PBO
This compound, also known as Indalone, is an insect repellent effective against various biting insects. Unlike the insecticides listed above, which are designed to kill insects, this compound functions by disrupting an insect's ability to locate a host.
Currently, there is a lack of published scientific literature detailing the metabolic pathways of this compound in insects. Consequently, there is no direct experimental evidence to support or refute a synergistic interaction with PBO.
Hypothetical Synergism: If this compound is metabolized and detoxified by insect cytochrome P450 enzymes, then the co-application of PBO could theoretically inhibit this process. This would lead to a higher internal concentration and prolonged presence of this compound, potentially enhancing its repellent effect or even inducing toxicity. However, without experimental data on the metabolism of this compound, this remains a speculative hypothesis. Further research is required to elucidate the detoxification pathways of this compound in various insect species to assess the potential for synergism with PBO.
Experimental Protocols for Evaluating Synergism
To determine the synergistic potential of PBO with a given compound, such as this compound, a standardized bioassay protocol is necessary. The following outlines a general experimental workflow for a topical application bioassay.
Experimental Workflow for Synergism Bioassay
Caption: A generalized workflow for conducting a synergism bioassay.
1. Insect Rearing:
-
Maintain a susceptible and, if applicable, a resistant strain of the target insect species under controlled laboratory conditions (e.g., 25±2°C, 60±10% RH, 12:12 L:D photoperiod).
-
Ensure insects are of a uniform age and weight for consistency.
2. Preparation of Solutions:
-
Prepare stock solutions of this compound and PBO in a suitable solvent (e.g., acetone).
-
Create a series of dilutions for the dose-response assessment.
-
For the synergism study, prepare solutions containing a fixed, sub-lethal concentration of PBO with varying concentrations of this compound.
3. Bioassay (Topical Application):
-
Anesthetize insects briefly (e.g., with CO2 or by chilling).
-
Apply a precise volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each insect using a calibrated microapplicator.
-
Test groups should include:
-
This compound alone
-
This compound + PBO
-
PBO alone
-
Solvent control
-
-
Each concentration and control should be replicated at least three times with a sufficient number of insects per replicate (e.g., 20-30).
4. Post-Treatment:
-
Place treated insects in clean containers with access to food and water.
-
Maintain the insects under the same controlled conditions as rearing.
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.
5. Data Analysis:
-
Correct mortality data using Abbott's formula if control mortality is between 5% and 20%.
-
Analyze the dose-response data using probit or logit analysis to determine the LD50 (lethal dose for 50% of the population) for this compound alone and in combination with PBO.
-
Calculate the Synergism Ratio (SR) as: SR = LD50 of this compound alone / LD50 of this compound + PBO
Alternative Synergist Combinations
While PBO is the most common synergist for pyrethroids, research is ongoing to identify and develop new synergistic combinations to combat insecticide resistance. Some alternatives and other synergists include:
-
DEF (S,S,S-tributyl phosphorotrithioate): An esterase inhibitor that can synergize certain organophosphate and pyrethroid insecticides.
-
Chlorfenapyr: A pro-insecticide that is metabolized into its active form by P450s. It has been combined with pyrethroids in insecticide-treated nets.
-
Combination of different insecticide classes: Using a mixture of insecticides with different modes of action can delay the development of resistance.
Conclusion and Future Directions
Piperonyl butoxide is a potent synergist that significantly enhances the efficacy of insecticides that are metabolized by cytochrome P450 enzymes. While its synergistic effect with pyrethroids is well-documented, its potential to synergize the insect repellent this compound remains unexplored. The lack of data on the metabolic fate of this compound in insects is a critical knowledge gap.
Future research should focus on:
-
Metabolic studies of this compound: Elucidating the primary metabolic pathways of this compound in key insect vector species.
-
In vitro enzyme assays: Determining if this compound is a substrate for insect cytochrome P450s.
-
Synergism bioassays: Conducting formal synergism studies with PBO and this compound if metabolic studies indicate a role for P450s.
Such research would not only clarify the potential for a new synergistic formulation but also contribute to a deeper understanding of insect detoxification mechanisms and the development of more effective vector control strategies.
References
Safety Operating Guide
Proper Disposal of Butopyronoxyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Butopyronoxyl, a common insect repellent, to ensure the safety of laboratory personnel and the protection of our environment.
This compound, while effective for its intended purpose, requires careful handling and disposal due to its potential environmental impact. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
In case of a spill:
-
Containment: Immediately contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated to disperse any residual vapors.
Step-by-Step Disposal Procedure for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
-
Waste Collection:
-
Collect all waste this compound, including unused product, contaminated materials from spills, and reaction byproducts, in a clearly labeled, leak-proof container.
-
The container must be compatible with this compound and clearly marked as "Hazardous Waste: this compound".
-
-
Empty Container Management:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.[1][2]
-
After triple-rinsing, the container can be managed for recycling or disposal according to your institution's guidelines for decontaminated chemical containers. Puncturing the container can prevent reuse.[1]
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[3]
-
Provide the contractor with a completed hazardous waste manifest and a copy of the this compound Safety Data Sheet.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are determined by local regulations, the following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₁₂H₁₈O₄ |
| Molar Mass | 226.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 165-175 °C |
| Flash Point | >110 °C |
| Solubility in Water | Insoluble |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Essential Safety and Operational Guide for Handling Butopyronoxyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Butopyronoxyl. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, ensuring the well-being of our valued scientific community.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| CAS Number | 532-34-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈O₄ | [1][2] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | Slightly orange, yellow, or green clear liquid | |
| Boiling Point | 256-270 °C | |
| Density | 1.06 g/mL | |
| Solubility | Insoluble in water; miscible with alcohol, chloroform, ether, and glacial acetic acid. |
Personal Protective Equipment (PPE) for Handling this compound
Due to its classification as a pesticide and potential for mild skin irritation, appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for handling pesticides. Always use unlined, elbow-length gloves to protect the wrists. |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes. A face shield may be necessary when handling larger quantities. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against minor spills. For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron is advised. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large-scale operations or in poorly ventilated spaces. | An air-purifying respirator with an appropriate cartridge should be used if there is a risk of inhaling vapors or aerosols. |
Operational and Disposal Plans
Safe Handling and Storage Workflow
Proper handling and storage are critical to maintaining a safe laboratory environment. The following workflow outlines the key steps for the operational lifecycle of this compound.
Disposal Plan
The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.
-
Unused Product: If possible, use up the product according to its intended application. Small amounts of excess pesticides may be applied as directed on the label if applicable.
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled and sealed container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety department for specific guidance.
-
Prohibited Actions: Never pour this compound down the drain or dispose of it in the regular trash.
Emergency Procedures: Spill Response
Immediate and correct response to a spill is crucial to mitigate risks. The following workflow provides a step-by-step guide for handling a this compound spill.
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general safety principles should always be applied when handling this compound:
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Ensure that all personnel involved are wearing the appropriate PPE as outlined in the table above.
-
Spill Kit: Maintain a well-stocked chemical spill kit in the immediate vicinity of where this compound is being handled.
-
Emergency Contact Information: Ensure that emergency contact numbers are readily available.
By adhering to these guidelines, researchers and scientists can safely handle this compound while minimizing risks to themselves and the environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
